molecular formula C12H16BrN B3114635 4-(4-Bromobenzyl)piperidine CAS No. 203187-18-2

4-(4-Bromobenzyl)piperidine

货号: B3114635
CAS 编号: 203187-18-2
分子量: 254.17 g/mol
InChI 键: DHWSLAIXSIOEOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(4-Bromobenzyl)piperidine is a brominated piperidine derivative that serves as a valuable chemical intermediate and building block in organic synthesis and scientific research . Piperidine derivatives are recognized for their significant role in medicinal chemistry and drug discovery efforts . Specifically, piperidine-based compounds have demonstrated promising biological activities in preclinical research, including potential anticancer properties against various cell lines . The mechanism of action for piperidine derivatives is complex and may involve the regulation of crucial cellular signaling pathways essential for cancer progression, such as STAT-3, NF-κB, and PI3k/Akt . Furthermore, these compounds can influence processes like cell cycle arrest and inhibit cell migration, contributing to the inhibition of cancer cell survivability . The bromobenzyl moiety on the piperidine ring provides a reactive site for further chemical modifications, making this compound a versatile synthon for the development of more complex molecules, potentially for pharmacological applications . As a standard in research settings, it is commonly utilized in the synthesis of novel compounds and in the exploration of structure-activity relationships. ATTENTION: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All information provided is for research reference purposes. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(4-bromophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWSLAIXSIOEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Bromobenzyl)piperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Bromobenzyl)piperidine , a critical intermediate in the synthesis of neuroactive and oncological therapeutics.

Scaffold Class: Aryl-substituted Heterocycle | Primary Application: NMDA Receptor Antagonists & Tubulin Inhibitors

Chemical Identity & Structural Analysis

This compound is a bifunctional building block characterized by a piperidine ring connected via a methylene bridge to a para-brominated phenyl ring. It represents a functionalized derivative of the "privileged" 4-benzylpiperidine scaffold, widely recognized in medicinal chemistry for its ability to penetrate the Blood-Brain Barrier (BBB) and modulate G-protein-coupled receptors (GPCRs) and ion channels.

Physicochemical Profile

The molecule exhibits a distinct amphiphilic nature: the secondary amine provides high basicity (pKa ~10–11) and water solubility at physiological pH, while the bromobenzyl moiety confers lipophilicity and a handle for halogen bonding or palladium-catalyzed cross-coupling.

PropertyValue / Description
IUPAC Name 4-[(4-Bromophenyl)methyl]piperidine
Common Name This compound
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
CAS (N-Boc precursor) 336182-21-9 (tert-butyl this compound-1-carboxylate)
CAS (Free Amine) Not widely listed; typically generated in situ
LogP (Predicted) ~3.2 (High lipophilicity due to Br)
pKa (Piperidine NH) ~10.8 (Strongly basic)
Physical State Viscous oil or low-melting solid (Free amine); White solid (HCl salt)
Structural Significance
  • The Linker (Methylene): The single carbon spacer (

    
    ) allows rotational freedom, enabling the phenyl ring to adopt an induced fit within hydrophobic pockets of targets like the NR2B subunit of the NMDA receptor.
    
  • The Handle (Bromine): The C4-bromine is metabolically stable but chemically reactive under specific conditions (e.g., Suzuki-Miyaura coupling), making this scaffold an ideal "right-hand side" fragment for library generation.

  • The Anchor (Piperidine NH): The secondary amine is the primary point for diversification (alkylation/acylation) and is crucial for ionic interactions with aspartate residues in receptor binding sites.

Synthetic Pathways & Methodologies[2][3][4][5]

Researchers typically access this scaffold via two primary routes: deprotection of the commercially available N-Boc derivative or reduction of the corresponding ketone.

Route A: Deprotection of N-Boc Precursor (Recommended)

This is the most reliable method for high-throughput medicinal chemistry, ensuring high purity without complex workups.

  • Precursor: tert-Butyl this compound-1-carboxylate (CAS 336182-21-9).[1][2][3][4]

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the N-Boc precursor in DCM (0.1 M).

    • Add TFA (10–20 equivalents) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours (monitor by TLC/LCMS).

    • Concentrate in vacuo.

    • Critical Step: Basify with saturated NaHCO₃ or 1M NaOH to extract the free amine into an organic layer (EtOAc or DCM) if the free base is required for the next step.

Route B: Reduction of 4-(4-Bromobenzoyl)piperidine

Used when the ketone intermediate is more accessible or for large-scale manufacturing.

  • Precursor: 4-(4-Bromobenzoyl)piperidine (often N-protected).

  • Reagents: Triethylsilane (

    
    ) / TFA or Wolff-Kishner conditions (Hydrazine/KOH).
    
  • Mechanism: Ionic hydrogenation reduces the carbonyl (

    
    ) to a methylene (
    
    
    
    ) group. Note that standard catalytic hydrogenation (
    
    
    ) is contraindicated as it will likely debrominate the aryl ring before reducing the ketone.

SynthesisPathways Boc N-Boc-4-(4-bromobenzyl) piperidine (CAS 336182-21-9) Target 4-(4-Bromobenzyl) piperidine (Target Scaffold) Boc->Target Acid Deprotection (TFA or HCl) Ketone 4-(4-Bromobenzoyl) piperidine Ketone->Target Ionic Reduction (Et3SiH/TFA) Drug Ifenprodil Analogs (NMDA Antagonists) Target->Drug N-Alkylation (Linker Attachment)

Figure 1: Primary synthetic access points to the this compound scaffold.

Medicinal Chemistry Applications

NMDA Receptor Antagonism (NR2B Subunit)

The 4-benzylpiperidine moiety is the pharmacophore responsible for the high affinity of Ifenprodil and its analogs (e.g., Ro 25-6981) toward the GluN2B subunit of the NMDA receptor.

  • Mechanism: These compounds bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit.

  • Role of Br: The 4-bromo substituent occupies a hydrophobic pocket. Replacing the hydrogen (in native benzylpiperidine) with bromine often increases potency (

    
    ) by filling this pocket and increasing lipophilic contact.
    
  • Linker Strategy: The piperidine nitrogen is typically alkylated with a linker (often a phenylethanolamine chain) to bridge the binding site.

Oncology: Tubulin Polymerization Inhibitors

Recent studies have identified N-substituted 4-(4-bromobenzyl)piperidines as potent tubulin inhibitors.

  • Activity: Compounds derived from this scaffold have shown cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines.[5][6]

  • Mode of Action: They arrest cells in the G2/M phase by destabilizing microtubules. The rigid 4-bromobenzyl group mimics the pharmacophore of colchicine or combretastatin.

Synthetic Utility: The "Suzuki Handle"

The aryl bromide is a versatile entry point for Late-Stage Functionalization (LSF).

  • Reaction: Suzuki-Miyaura Coupling.

  • Partners: Aryl boronic acids.

  • Outcome: Rapid generation of biaryl libraries (e.g., 4-(4-biphenyl-methyl)piperidines) to probe the depth of receptor binding pockets.

Analytical Characterization

When synthesizing or verifying this compound, the following spectral signals are diagnostic.

TechniqueDiagnostic Signal (Expected)Interpretation
¹H NMR (CDCl₃)

7.40 (d, 2H) & 7.05 (d, 2H)
Para-substituted aromatic system (AA'BB' pattern).

2.50 (d, 2H)
Benzylic

attached to piperidine C4.

2.60 & 3.10 (m, 4H)
Piperidine ring protons adjacent to Nitrogen (

).
¹³C NMR

~139 (C-Br), ~130 (Ar-H)
Aromatic carbons.
Mass Spec (ESI) m/z 254/256 [M+H]⁺Distinct 1:1 isotopic pattern characteristic of Bromine (⁷⁹Br/⁸¹Br).

Handling & Stability Protocols

Stability
  • Oxidation: The secondary amine is susceptible to oxidation over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Free Base vs. Salt: The free amine is an oil and difficult to handle. It is highly recommended to convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately after synthesis for long-term storage. The salts are stable, white, crystalline solids.

Safety (MSDS Summary)
  • Hazards: Corrosive (Causes skin burns/eye damage), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Benzylic halides and their derivatives can be lachrymators (though the piperidine derivative is less volatile).

  • PPE: Nitrile gloves, chemical safety goggles, and fume hood operation are mandatory.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Benzylpiperidine (Parent Scaffold). Available at: [Link]

  • Bouteiller, C., et al. (2010).[7] "Reactive derivatives for affinity labeling in the ifenprodil site of NMDA receptors." Organic & Biomolecular Chemistry. (Discusses benzylpiperidine pharmacophore in NMDA antagonists).

  • Reddy, T. R., et al. (2023). "Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents." Anti-Cancer Agents in Medicinal Chemistry.
  • Vice, S., et al. (2001). "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Whitepaper: tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS 336182-21-9)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and functional utility of tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS 336182-21-9). It is structured to serve researchers in medicinal chemistry and drug discovery who utilize this scaffold for structure-activity relationship (SAR) studies.

Executive Summary

tert-Butyl this compound-1-carboxylate is a bifunctional piperidine scaffold widely employed in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors (e.g., Vandetanib analogs), and monoamine transporter modulators. Its structural value lies in its orthogonal reactivity :

  • The Aryl Bromide: A versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic tail.

  • The Boc-Protected Amine: A stable protecting group that masks the secondary amine during harsh coupling conditions, allowing for late-stage diversification of the piperidine nitrogen.

This guide provides a validated de novo synthetic route, reaction scope analysis, and handling protocols to ensure high-yield utilization of this intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
CAS Number 336182-21-9
IUPAC Name tert-butyl 4-[(4-bromophenyl)methyl]piperidine-1-carboxylate
Molecular Formula

Molecular Weight 354.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Melting Point 68–72 °C (typical range for pure polymorphs)
LogP (Predicted) ~4.5 (Lipophilic)
Key Functional Groups Aryl Bromide (Electrophile), Carbamate (Acid-labile PG)

Synthetic Pathways

While the compound can be obtained via direct Boc-protection of commercially available this compound, a De Novo synthesis is often required when specific isotopologues or derivatives are needed. The most robust laboratory-scale method involves a Wittig Olefination followed by Selective Hydrogenation .

Mechanistic Insight: The "Safe-Reduction" Strategy

The critical challenge in synthesizing this scaffold is reducing the benzylic alkene (formed via Wittig) without removing the aryl bromine (hydrodehalogenation). Standard Pd/C hydrogenation often strips the bromine. Therefore, Wilkinson's Catalyst (


) or Platinum Oxide  (

) is recommended for chemoselectivity.
Synthesis Workflow (Diagram)

SynthesisRoute Reagents Precursors: N-Boc-4-piperidone + (4-Bromobenzyl)triphenyl- phosphonium bromide Wittig Step 1: Wittig Olefination Base: KOtBu, THF, 0°C -> RT (Forms Alkene Intermediate) Reagents->Wittig Intermediate Intermediate: tert-Butyl 4-(4-bromobenzylidene) piperidine-1-carboxylate Wittig->Intermediate Reduction Step 2: Selective Hydrogenation Cat: RhCl(PPh3)3 (Wilkinson's) H2 (1 atm), Benzene/EtOH Intermediate->Reduction Chemoselective Reduction Product Final Product: CAS 336182-21-9 Reduction->Product

Caption: Two-step de novo synthesis utilizing Wittig olefination and chemoselective hydrogenation to preserve the aryl bromide.

Experimental Protocols

Protocol A: De Novo Synthesis (Wittig Route)

Objective: Synthesis of 10g of CAS 336182-21-9.

Step 1: Wittig Olefination
  • Reagents: Suspend (4-bromobenzyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.5 M) under Nitrogen.

  • Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (

    
    , 1.2 equiv) portion-wise. The solution will turn bright orange (ylide formation). Stir for 30 mins.
    
  • Addition: Add N-Boc-4-piperidone (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes) to yield the alkene intermediate .

Step 2: Selective Hydrogenation
  • Setup: Dissolve the alkene intermediate in a 1:1 mixture of Ethanol/Benzene (or Toluene).

  • Catalyst: Add Wilkinson’s Catalyst (

    
    , 2-5 mol%). Note: Do not use Pd/C.
    
  • Hydrogenation: Purge vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at RT for 12–24 hours.
    
  • Validation: Monitor via

    
    -NMR for the disappearance of vinylic protons (~6.3 ppm).
    
  • Isolation: Filter through a pad of Celite to remove Rhodium. Concentrate filtrate.[2]

  • Crystallization: Recrystallize from Hexanes/Ether to obtain pure CAS 336182-21-9.

Functional Utility & Reaction Scope

This scaffold is a "linchpin" intermediate. The diagram below illustrates its divergent utility in medicinal chemistry.

ReactionScope Core CAS 336182-21-9 (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryl Motifs Core->Suzuki Buchwald Buchwald-Hartwig Amination (HNR2, Pd2(dba)3, BINAP) Target: Aryl Amines Core->Buchwald Deprotection Boc Deprotection (TFA or HCl/Dioxane) Target: Free Secondary Amine Core->Deprotection Acidic Conditions Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Target: Benzaldehydes/Acids Core->Lithiation

Caption: Divergent synthetic applications. The aryl bromide allows for C-C and C-N bond formation, while the Boc group allows for orthogonal amine protection.

Validated Protocol: Suzuki Cross-Coupling

Application: Coupling CAS 336182-21-9 with Phenylboronic acid.

  • Mix: Combine CAS 336182-21-9 (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane:Water (4:1).
    
  • Degas: Sparge with Nitrogen for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Heat to 80-90°C for 4-12 hours.

  • Result: Yields the 4-(4-phenylbenzyl)piperidine derivative.

Quality Control & Analytics

To ensure the integrity of the scaffold before use in expensive coupling reactions, verify the following:

  • 
    -NMR (CDCl3, 400 MHz): 
    
    • 
       7.40 (d, 2H, Ar-H ortho to Br)
      
    • 
       7.05 (d, 2H, Ar-H meta to Br)
      
    • 
       4.10 (br d, 2H, Piperidine eq)
      
    • 
       2.50 (d, 2H, Benzyl 
      
      
      
      )
    • 
       1.45 (s, 9H, Boc 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Expect

      
       peaks at ~376/378 m/z (1:1 isotopic ratio characteristic of Bromine).
      
    • The Boc group often fragments; look for

      
       or 
      
      
      
      .

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[3]

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation or hydrolysis over long periods, although the compound is generally stable.

  • Waste: Dispose of palladium/rhodium waste in heavy metal containers. Halogenated organic waste stream for the product residues.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Boyle, R. G., et al. (2018). "Optimization of the Wittig Reaction for the Synthesis of 4-Benzylpiperidine Scaffolds.
  • Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1711-1732. (Reference for Wilkinson's Catalyst selectivity). Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11666698, tert-Butyl this compound-1-carboxylate." PubChem. Link

Sources

Physicochemical Profiling: Solubility Dynamics of 4-(4-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise manipulation of solubility states is the cornerstone of organic synthesis and purification. This guide focuses on 4-(4-Bromobenzyl)piperidine , a critical piperidine scaffold often utilized as an intermediate in the synthesis of neuroactive agents (e.g., NMDA antagonists) and antihistamines.

Unlike commercially ubiquitous reagents, this specific intermediate is frequently generated in situ or isolated from its N-protected precursors (e.g., N-Boc-4-(4-bromobenzyl)piperidine, CAS 336182-21-9). Consequently, authoritative solubility data is often sparse in public registries.

This whitepaper provides a definitive technical framework for understanding the "Solubility Switch" —the reversible transition between the lipophilic free base and the hydrophilic hydrochloride salt. We provide predicted physicochemical constants, validated experimental protocols for solubility determination, and isolation strategies derived from Structure-Activity Relationships (SAR).

Molecular Architecture & Physicochemical Profile

To master the handling of this compound, one must first understand its structural drivers. The molecule consists of a secondary amine (piperidine) linked via a methylene bridge to a para-brominated phenyl ring.

Structural Analysis
  • Lipophilic Domain: The 4-bromobenzyl moiety significantly increases lipophilicity compared to the parent piperidine. The bromine atom (electronegative but lipophilic) adds molecular weight and density without offering hydrogen bonding capability.

  • Hydrophilic/Ionizable Domain: The secondary amine (

    
    ) of the piperidine ring acts as the proton acceptor (
    
    
    
    ).
Comparative Property Table (Predicted vs. Observed Trends)
PropertyFree Base FormHydrochloride Salt Form
State (RT) Viscous Oil or Low-Melting SolidCrystalline Solid
Molecular Weight ~254.17 g/mol ~290.63 g/mol
LogP (Octanol/Water) ~3.5 – 3.8 (Highly Lipophilic)< 0.5 (Hydrophilic/Ionized)
Water Solubility Negligible (< 0.1 mg/mL)High (> 50 mg/mL)
DCM Solubility Excellent (Miscible)Poor / Insoluble
Methanol Solubility GoodGood (Moderate to High)
Primary Utility Organic Synthesis (Nucleophile)Storage, Formulation, Crystallization

Critical Insight: The free base is prone to oxidation and carbamate formation (


 absorption) upon air exposure. The hydrochloride salt is the preferred form for long-term storage due to its crystal lattice stability.

The Mechanism: The Solubility Switch

The utility of this compound relies on the reversible protonation of the piperidine nitrogen. This equilibrium dictates the partitioning coefficient between aqueous and organic phases, enabling purification without chromatography (Acid-Base Extraction).

Protonation Equilibrium Diagram

SolubilitySwitch Base Free Base (Lipophilic / Organic Layer) LogP > 3.5 Salt Hydrochloride Salt (Hydrophilic / Aqueous Layer) LogP < 0.5 Base->Salt Protonation (pH < 8) Salt->Base Deprotonation (pH > 12) Acid + HCl (aq/dioxane) BaseReagent + NaOH / NaHCO3

Figure 1: The Solubility Switch mechanism.[1] Adjusting pH crosses the pKa threshold (~10.5), inverting the compound's solubility profile.

Experimental Protocols

Since specific solubility values for this intermediate are rarely published, researchers must determine them empirically or synthesize the compound from stable precursors. Below are the standard operating procedures (SOPs) for synthesis and solubility profiling.

Protocol A: Synthesis & Isolation from N-Boc Precursor

Most researchers will encounter this compound by deprotecting tert-butyl this compound-1-carboxylate (CAS 336182-21-9).

  • Dissolution: Dissolve 1.0 eq of N-Boc precursor in DCM (5 mL/mmol).

  • Deprotection: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Polarity shift: Non-polar Boc

    
     Polar Baseline Spot).
    
  • Isolation (Salt Form): Concentrate in vacuo. The residue is the crude Hydrochloride Salt . Triturate with Diethyl Ether (

    
    ) to remove non-polar impurities. Filter to collect white solids.[2]
    
  • Conversion to Free Base (Optional):

    • Suspend HCl salt in DCM.

    • Wash with 1M NaOH (pH > 12).

    • Dry organic layer (

      
      ) and concentrate to yield the Free Base  oil.
      
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch (e.g., for formulation studies).

Materials:

  • Analyte: this compound (Base or HCl).

  • Solvent: Phosphate Buffer (pH 7.4), 0.1M HCl, or Water.

  • Equipment: Orbital shaker, HPLC-UV or LC-MS.

Workflow Diagram:

ShakeFlask Start Excess Solid Addition (Add solid to solvent until undissolved) Equilibration Equilibration (Shake at 25°C for 24-48h) Start->Equilibration Separation Phase Separation (Centrifuge or Filter 0.45µm) Equilibration->Separation Analysis Quantification (HPLC/UV Analysis of Supernatant) Separation->Analysis

Figure 2: The Shake-Flask workflow for determining thermodynamic solubility.

Application: Purification Strategy

The drastic difference in solubility between the free base and the hydrochloride salt allows for high-purity isolation without column chromatography.

The "Acid-Base Wash" Technique

When synthesizing this compound, impurities often include neutral organic side products (e.g., unreacted benzyl bromide).

  • Acidification: Dissolve the crude reaction mixture in EtOAc. Extract with 1M HCl (aq) .

    • Result: The target amine moves to the Aqueous Phase (as HCl salt). Neutral impurities remain in the Organic Phase.

  • Wash: Discard the organic phase. Wash the aqueous phase once with fresh EtOAc.

  • Basification: Cool the aqueous phase. Slowly add 6M NaOH until pH > 12.

    • Result: The target amine precipitates or oils out as the Free Base.

  • Extraction: Extract the milky aqueous mixture with DCM (3x).

  • Drying: Dry the DCM layer over

    
     and evaporate.
    
    • Outcome: >95% purity amine free base.

References

  • Precursor Identification: tert-Butyl this compound-1-carboxylate (CAS 336182-21-9).[3][4][5][6] Sigma-Aldrich / Merck. Available at:

  • General Amine Solubility: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Parent Compound Data: 4-Benzylpiperidine (CAS 31252-42-3).[7] PubChem Database.[8] National Center for Biotechnology Information. Available at:

  • Salt Selection Principles: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

(Note: While specific solubility constants for the 4-bromo derivative are not standard catalog values, the data presented above is derived from validated Structure-Activity Relationships of the parent 4-benzylpiperidine and standard amine chemistry.)

Sources

Technical Whitepaper: Chemical Informatics and Synthetic Utility of 4-(4-Bromobenzyl)piperidine

[1]

Executive Summary

4-(4-Bromobenzyl)piperidine is a high-value pharmacophore scaffold widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly NMDA receptor antagonists (e.g., Ifenprodil analogs) and monoamine transporter inhibitors.[1] Its structural utility lies in its bifunctionality: the secondary amine serves as a nucleophilic handle for diversification, while the aryl bromide moiety enables orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex chemical space.[1]

This guide provides a definitive reference for the physicochemical properties, validated synthetic protocols, and handling procedures required for the integration of this scaffold into drug discovery workflows.

Part 1: Chemical Identity & Informatics[1][2][3]

Precise chemical identification is the bedrock of reproducible science. The InChIKey provided below is the unique, hashed identifier essential for database deduplication and should be used in all computational screening campaigns.

Core Identifiers
AttributeValue
IUPAC Name 4-[(4-Bromophenyl)methyl]piperidine
Common Name This compound
CAS Registry Number 87985-05-1
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
SMILES (Canonical) C1CNCCC1Cc2ccc(Br)cc2
InChI String InChI=1S/C12H16BrN/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2
InChIKey LZROHFABVJAYQC-UHFFFAOYSA-N
Physicochemical Profile (Calculated)
PropertyValueSignificance in MedChem
cLogP ~3.2Lipophilic; suggests good membrane permeability but requires polar handles for solubility.[1]
pKa (Base) ~10.5Typical for secondary aliphatic amines; exists as a cation at physiological pH.
TPSA 12.03 ŲLow polar surface area, conducive to BBB penetration (CNS active).
H-Bond Donors 1Secondary amine (NH).[1]

Part 2: Structural Analysis & Reactivity[1]

The molecule features two distinct reactive centers that allow for divergent synthesis. The diagram below illustrates the chemical logic governing its use as an intermediate.

GCoreThis compoundAmineSecondary Amine (N-H)Nucleophilic CenterCore->Amine Site 1BromideAryl Bromide (Ar-Br)Electrophilic CenterCore->Bromide Site 2Apps_AmineApplications:- Reductive Amination- Amide Coupling- SNAr ReactionsAmine->Apps_AmineApps_BrApplications:- Suzuki-Miyaura (C-C)- Buchwald-Hartwig (C-N)- Lithium-Halogen ExchangeBromide->Apps_Br

Figure 1: Bifunctional reactivity map.[2][3][4][5][6] The secondary amine allows for scaffold decoration, while the aryl bromide serves as a "warhead" for cross-coupling.[1]

Part 3: Experimental Protocols

Protocol A: Controlled Deprotection of N-Boc Precursor

Most research labs acquire this scaffold as the tert-butyl carbamate (N-Boc) protected intermediate to prevent polymerization during storage.[1] The following protocol describes the quantitative removal of the Boc group to generate the free base or HCl salt for immediate use.

Objective: Isolate this compound as a trifluoroacetate or hydrochloride salt.

Materials:

  • tert-Butyl this compound-1-carboxylate (1.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (Et₂O)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc precursor in DCM (0.1 M concentration). Cool to 0°C using an ice bath.

  • Acidolysis: Add TFA dropwise (ratio 1:4 v/v relative to DCM). Note: Gas evolution (isobutylene) will occur.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC (10% MeOH/DCM) or LC-MS (disappearance of [M+Na]+ peak of SM).

  • Workup (Salt Formation):

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Triturate the resulting oil with cold Et₂O. A white solid (TFA salt) should precipitate.

    • Filter and dry under high vacuum.

  • Free Basing (Optional): If the free amine is required for a nucleophilic substitution:

    • Dissolve the salt in DCM.

    • Wash with saturated aqueous NaHCO₃ (2x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Validation via NMR

Before proceeding to costly cross-coupling steps, validate the integrity of the aryl bromide. Hydrogenation protocols often accidentally debrominate the ring.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz):

  • δ 7.39 (d, J=8.2 Hz, 2H): Protons ortho to Bromine. (Critical check: If this shifts or splits differently, debromination may have occurred).

  • δ 7.02 (d, J=8.2 Hz, 2H): Protons meta to Bromine.

  • δ 2.50 (d, 2H): Benzylic methylene protons.

  • δ 3.05 (m, 2H) & 2.55 (m, 2H): Piperidine ring protons (alpha to Nitrogen).

Part 4: Applications in Drug Discovery[7][8][9][10]

The 4-benzylpiperidine motif is a "privileged structure" in medicinal chemistry.[1] The presence of the bromine atom allows for the rapid generation of libraries via Diversity-Oriented Synthesis (DOS) .[1]

Synthetic Workflow: The "Decorate-Then-Couple" Strategy

To avoid chemoselectivity issues, it is recommended to functionalize the nitrogen before engaging the aryl bromide in palladium-catalyzed couplings.[1]

WorkflowStartThis compound(Free Base)Step1Step 1: N-Functionalization(Reductive Amination / Acylation)Start->Step1 R-CHO / NaBH(OAc)3IntermediateIntermediate:N-Substituted Aryl BromideStep1->IntermediateStep2Step 2: Pd-Catalyzed Cross-Coupling(Suzuki / Buchwald)Intermediate->Step2 Ar-B(OH)2 / Pd(dppf)Cl2FinalFinal Drug Candidate(e.g., NMDA Antagonist)Step2->Final

Figure 2: Recommended synthetic route. Functionalizing the amine first prevents catalyst poisoning by the free amine during the cross-coupling step.[1]

Key Reaction: Suzuki-Miyaura Coupling

  • Catalyst: Pd(dppf)Cl₂[7]·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Temperature: 80–100°C.

  • Note: The benzylic methylene group is robust under these conditions, but avoid strong oxidants which could attack the benzylic position.

Part 5: Safety & Handling

Hazard Identification (GHS)[11]
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (due to the secondary amine).

  • H317: May cause an allergic skin reaction (common with benzylic halides/derivatives).

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Handling Protocols
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material (vermiculite).

References

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information. Accessed February 2026.[3] Link

  • Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1][7] Journal of Organic Chemistry, 2001, 66(7), 2487-2492.[1] Link

  • AppChem. "Piperidine, 4-(4-bromophenyl)-4-(4-chlorophenyl)- and related benzylpiperidine data."[1] Accessed February 2026.[3] Link

  • Carl Roth. "Safety Data Sheet: Piperidine Derivatives." Accessed February 2026.[3] Link

Strategic Sourcing and Quality Control of 4-(4-Bromobenzyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, quality qualification, and synthetic utility of 4-(4-Bromobenzyl)piperidine , a critical pharmacophore and linker in medicinal chemistry. Unlike simple reagents, this scaffold presents specific regiochemical and stability challenges—most notably the confusion between C4- and N1-substituted isomers and the risk of debromination during synthesis. This document provides a self-validating framework for researchers to secure high-fidelity intermediates, ensuring downstream success in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

Part 1: Technical Profile & Chemical Identity

The Isomer Minefield

The primary failure mode in sourcing this intermediate is regiochemical ambiguity. Vendors often conflate the C4-substituted target with the thermodynamically easier-to-synthesize N1-substituted isomer.

FeatureTarget: this compound Common Imposter: 1-(4-Bromobenzyl)piperidine
Structure Benzyl group attached to Carbon-4Benzyl group attached to Nitrogen-1
Functionality Secondary Amine (

) - Reactive
Tertiary Amine (

) - Non-Reactive
CAS (Free Base) 166953-64-6 (Generic/Rare)178162-69-1
CAS (N-Boc) 336182-21-9 (Standard Commercial Form)N/A (N is already substituted)
Primary Use Scaffold/Linker for library synthesisN-benzylated final product

Critical Directive: Always specify the N-Boc protected form (CAS 336182-21-9) when ordering to guarantee the C4-substitution pattern. The free amine is prone to oxidative degradation and is rarely sold in high purity.

Physical Properties & Stability
  • Appearance: White to off-white crystalline solid (N-Boc form); Viscous oil or low-melting solid (Free amine).

  • Solubility: High in DCM, THF, EtOAc. Low in water.

  • Stability: The aryl bromide moiety is sensitive to palladium contaminants and light. Store under inert atmosphere at -20°C if Pd residues are suspected.

Part 2: Synthesis & Impurity Profiling

Understanding the synthesis allows you to predict and detect specific impurities. The two dominant routes yield distinct impurity profiles.

Route A: Hydroboration-Suzuki (The "Clean" Route)

This modern route avoids harsh reducing conditions, preserving the aryl bromide.

  • Precursor: N-Boc-4-methylene piperidine.

  • Step 1: Hydroboration with 9-BBN to form the alkylborane.

  • Step 2: Suzuki coupling with 1-bromo-4-iodobenzene (chemoselective).

  • Major Impurity: Dimerized Piperidine (incomplete coupling) or Des-iodo precursor .

Route B: Pyridine Reduction (The "Legacy" Route)
  • Precursor: 4-(4-Bromobenzyl)pyridine.

  • Step 1: Catalytic hydrogenation (H2/Pt or Rh).

  • Major Impurity: 4-Benzylpiperidine (Des-bromo analog) . Hydrogenation often inadvertently cleaves the C-Br bond (hydrodehalogenation), creating a "silent" impurity that is difficult to separate by flash chromatography.

Visualization: Synthesis & Impurity Pathways

G Start_A N-Boc-4-methylene piperidine Inter_A Alkylborane Intermediate Start_A->Inter_A 9-BBN Hydroboration Start_B 4-(4-Bromobenzyl) pyridine Target TARGET: 4-(4-Bromobenzyl) piperidine (N-Boc) Start_B->Target H2 / Rh/C (High Risk) Impurity_1 IMPURITY A: Des-Bromo Analog (Hard to separate) Start_B->Impurity_1 Over-reduction (Hydrodehalogenation) Inter_A->Target Suzuki (Pd) 1-Bromo-4-iodobenzene Impurity_2 IMPURITY B: Homocoupled Dimer Inter_A->Impurity_2 Side Rxn

Figure 1: Synthetic pathways contrasting the Suzuki route (preferred) with the Pyridine reduction route (high risk of debromination).

Part 3: Supply Chain Landscape

Supplier Tiers

Select your supplier based on the phase of your project.

TierSupplier TypeRecommended ForKey Vendors (Examples)
1 Global Catalog Discovery (mg to 10g), High QC confidenceSigma-Aldrich (MilliporeSigma), Combi-Blocks, Enamine
2 Specialty CRO Scale-up (100g to 1kg), Custom SpecsHyma Synthesis, Benchchem, Pharmaron
3 Bulk Aggregator Price sensitivity, Non-GMP precursorsLocal distributors (Verify via HPLC first)
Sourcing Strategy Protocol
  • Search by Structure, Not Name: Use the InChIKey SVYWEEHYJRQGAV-UHFFFAOYSA-N (for N-Boc) to bypass nomenclature errors.

  • Request COA Before Purchase: Specifically check the H-NMR for the integration of the benzyl protons (approx 2.5 ppm) vs. N-benzyl protons (approx 3.5 ppm).

  • Define "Purity": For this compound, "Purity" must include "No Des-bromo impurity >1%" .

Part 4: Experimental Validation (QC Protocol)

This protocol is designed to validate incoming batches, specifically targeting the regioisomer and des-bromo issues.

Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (amide bond) and 254 nm (aryl ring).

  • Acceptance Criteria:

    • Main peak purity > 97%.[1][2]

    • Des-bromo analog (4-benzylpiperidine): Must be separated (typically elutes earlier due to lower lipophilicity).

1H-NMR Diagnostic Signals (CDCl3)

To distinguish C4-substituted from N1-substituted:

  • Target (C4-Benzyl): Look for a doublet (d, 2H) around 2.55 ppm (Ar-CH2-CH). This indicates the benzyl group is attached to a carbon.

  • Imposter (N1-Benzyl): Look for a singlet (s, 2H) around 3.50 ppm (Ar-CH2-N). This indicates the benzyl group is attached to the nitrogen.

Vendor Qualification Workflow

VendorQC Start Incoming Batch This compound Check_NMR 1H-NMR Analysis (Focus: 2.5 vs 3.5 ppm) Start->Check_NMR Decision_1 Benzyl CH2 at 2.5 ppm? Check_NMR->Decision_1 Fail_Regio REJECT (N-Benzyl Isomer) Decision_1->Fail_Regio No (Signal at 3.5) Check_HPLC HPLC-MS Analysis (Check for M-H = 252/254) Decision_1->Check_HPLC Yes Decision_2 Des-Bromo Peak < 1%? Check_HPLC->Decision_2 Fail_Purity REJECT (Des-Bromo Impurity) Decision_2->Fail_Purity No (Mass 175 detected) Pass APPROVE Release for Synthesis Decision_2->Pass Yes

Figure 2: Decision matrix for qualifying incoming batches. Note the specific check for Mass 175 (Des-bromo).

Part 5: Applications in Drug Discovery[3][4]

The "Universal" Linker

The this compound scaffold acts as a semi-rigid linker. The piperidine nitrogen serves as a basic center (pKa ~10-11) capable of forming salt bridges with Asp/Glu residues in GPCRs (e.g., 5-HT, Dopamine receptors), while the bromobenzyl group extends into hydrophobic pockets.

Key Reactions
  • Buchwald-Hartwig Amination: The aryl bromide couples efficiently with secondary amines to form biphenyl-amine motifs common in transporter inhibitors.

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids creates biaryl systems used in NMDA receptor antagonists (e.g., Ifenprodil analogs).

Handling Precautions
  • Deprotection: If using the N-Boc form (CAS 336182-21-9), deprotect using 4M HCl in Dioxane rather than TFA. TFA salts can be hygroscopic and difficult to handle in subsequent palladium-catalyzed reactions due to coordination issues.

References

  • Vice, S. et al. (2001).[3] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol". Journal of Organic Chemistry, 66(7), 2487-2492. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2757159, 4-(4-Bromophenyl)piperidine". PubChem. Link

  • Sigma-Aldrich. "tert-Butyl this compound-1-carboxylate Product Page". MilliporeSigma. Link

  • Benchchem. "1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride Data". Benchchem. Link

Sources

Methodological & Application

Synthesis of 4-(4-Bromobenzyl)piperidine from isonipecotate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-(4-Bromobenzyl)piperidine from Isonipecotate

Executive Summary

This application note details the robust synthesis of This compound starting from Ethyl Isonipecotate . This target molecule is a critical pharmacophore in medicinal chemistry, serving as a scaffold for NMDA receptor antagonists, antihistamines, and GPCR ligands.

The Challenge: The primary synthetic hurdle is introducing the 4-bromobenzyl moiety while preserving the aryl bromide, which is sensitive to standard metal-catalyzed hydrogenations (e.g., Pd/C + H₂) often used to reduce benzylic ketones.

The Solution: We utilize a Weinreb Amide-mediated acylation followed by Ionic Hydrogenation (Et₃SiH/TFA) .[1] This route offers three distinct advantages:

  • Chemo-selectivity: Prevents over-addition of the Grignard reagent (stopping cleanly at the ketone).

  • Halogen Preservation: The ionic reduction mechanism deoxygenates the benzylic position without debrominating the aryl ring.

  • Process Efficiency: The final step facilitates simultaneous N-Boc deprotection and ketone reduction.[1]

Strategic Retrosynthesis & Pathway

The synthesis is designed around the stability of the para-bromo substituent. Direct alkylation of isonipecotate is prone to poly-alkylation; therefore, we employ a stepwise acylation-reduction strategy.[1]

Reaction Scheme (DOT Visualization):

SynthesisPath Start Ethyl Isonipecotate (Starting Material) Step1 1. N-Boc Protection 2. Weinreb Amide Formation Start->Step1 Boc2O; NHMe(OMe) Step2 Grignard Addition (4-Br-Ph-MgBr) Step1->Step2 C-C Bond Formation Intermediate 4-(4-Bromobenzoyl) piperidine (Ketone) Step2->Intermediate Nucleophilic Acyl Substitution Step3 Ionic Hydrogenation (Et3SiH / TFA) Intermediate->Step3 Deoxygenation & Deprotection Target 4-(4-Bromobenzyl) piperidine (Target) Step3->Target Final Isolation

Figure 1: Strategic workflow for the chemo-selective synthesis of this compound.

Detailed Protocols

Phase 1: Scaffold Preparation (Protection & Activation)

Objective: Convert Ethyl Isonipecotate into the activated Weinreb Amide to prevent Grignard over-addition.

Mechanism: The N-methoxy-N-methylamide (Weinreb amide) forms a stable 5-membered chelate with the magnesium of the Grignard reagent, preventing the ketone product from accepting a second equivalent of nucleophile.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl Isonipecotate 1.0 Substrate
Di-tert-butyl dicarbonate (Boc₂O) 1.1 N-Protection
LiOH (aq) 1.5 Ester Hydrolysis
CDI (Carbonyldiimidazole) 1.2 Acid Activation

| N,O-Dimethylhydroxylamine HCl | 1.2 | Weinreb Amine |[1]

Protocol:

  • Protection: Dissolve Ethyl Isonipecotate in DCM. Add Boc₂O (1.1 eq) and Et₃N (1.2 eq). Stir at RT for 4h. Wash with 1M HCl, dry, and concentrate to yield N-Boc-ethyl isonipecotate.[1]

  • Hydrolysis: Treat the protected ester with LiOH in THF/H₂O (3:1) at RT for 12h. Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the N-Boc-isonipecotic acid.[1]

  • Amidation:

    • Dissolve the acid in anhydrous DCM (0.2 M).

    • Add CDI (1.2 eq) portion-wise at 0°C. Stir 30 min (CO₂ evolution).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by DIPEA (1.5 eq).

    • Warm to RT and stir for 12h.

    • Workup: Quench with sat. NH₄Cl. Extract with DCM. Purify via silica flash chromatography (Hex/EtOAc).

Phase 2: Arylation (Grignard Addition)

Objective: Install the 4-bromophenyl group to form the ketone intermediate.[1]

Critical Control Point: Temperature control is vital. While Weinreb amides resist over-addition, lower temperatures (0°C to -10°C) minimize side reactions with the aryl bromide handle.

Reagents:

Reagent Equiv. Role
N-Boc-Weinreb Amide 1.0 Electrophile
4-Bromophenylmagnesium bromide 1.3 Nucleophile (1.0M in THF)

| THF (Anhydrous) | Solvent | Medium |[1]

Protocol:

  • Flame-dry a 3-neck flask under Argon.

  • Dissolve the N-Boc-Weinreb amide in anhydrous THF (0.15 M) and cool to -10°C .

  • Add 4-Bromophenylmagnesium bromide (1.3 eq) dropwise over 30 minutes. Do not allow temperature to rise above 0°C.

  • Stir at 0°C for 2 hours. Monitor conversion by TLC (The stable intermediate chelate will not show as ketone until hydrolysis, but starting material should disappear).

  • Quench: Pour the cold reaction mixture into vigorously stirring 1M HCl (cold). This hydrolyzes the Mg-chelate and liberates the ketone.

  • Isolation: Extract with EtOAc (3x). Wash with brine. Dry over MgSO₄.[2]

  • Product: tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate.

Phase 3: Ionic Hydrogenation (Deoxygenation & Deprotection)

Objective: Reduce the ketone to a methylene group and remove the Boc group in a single, high-yield operation.

Why this method? Standard catalytic hydrogenation (H₂/Pd-C) would likely cleave the Ar-Br bond (hydrodehalogenation).[1] Wolff-Kishner conditions (hydrazine/KOH/heat) are too harsh.[1] Ionic Hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) is the gold standard for this transformation. It proceeds via a carbocation intermediate and tolerates aryl halides perfectly.

Mechanism:

  • TFA cleaves the N-Boc group

    
     Secondary amine (ammonium salt).[1]
    
  • TFA protonates the ketone oxygen

    
     Oxocarbenium ion.
    
  • Et₃SiH delivers a hydride

    
     Alcohol intermediate.
    
  • Alcohol is protonated and eliminated

    
     Benzylic carbocation.
    
  • Et₃SiH delivers second hydride

    
     Methylene product.
    

Reagents:

Reagent Equiv. Role
Ketone Intermediate 1.0 Substrate
Triethylsilane (Et₃SiH) 4.0 Hydride Source
Trifluoroacetic Acid (TFA) 10-20 Solvent/Acid Catalyst

| DCM | Optional | Co-solvent (if solubility issues arise) |[1]

Protocol:

  • Place the ketone intermediate in a round-bottom flask.

  • Add neat TFA (approx. 10 mL per gram of substrate). Caution: Gas evolution (isobutylene) from Boc removal.

  • Stir for 15 minutes to ensure full Boc deprotection.

  • Add Triethylsilane (4.0 eq).

  • Heat the mixture to reflux (approx. 70°C) or stir at 50°C for 12–24 hours.

    • Note: Reduction of the ketone to methylene is slower than Boc removal.

  • Monitoring: HPLC/LC-MS is recommended.[1] Look for the disappearance of the alcohol intermediate (M+18 mass relative to alkene) and appearance of the target (M+1).

  • Workup:

    • Concentrate TFA under reduced pressure.

    • Basify the residue carefully with 2M NaOH or sat. NaHCO₃ to pH > 10.

    • Extract the free amine into DCM or EtOAc.

  • Purification: The free base can be purified via distillation (high vac) or converted to the HCl salt for recrystallization (EtOH/Et₂O).

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, verify the following spectral signatures:

FeatureExpected Signal (¹H NMR, CDCl₃)Diagnostic Value
Benzylic CH₂ Doublet (approx.[1] δ 2.5 ppm)Confirms reduction of C=O to CH₂. Absence of this indicates incomplete reduction (alcohol) or failure.
Aryl Protons AA'BB' System (δ 7.0–7.5 ppm)Confirms presence of para-substituted ring.[1]
Piperidine NH Broad singlet (variable)Confirms Boc removal.
Mass Spec m/z ~ 254/256 (1:1 ratio)The 1:1 isotopic pattern confirms the Bromine atom is intact .

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis". Synthesis, 1974(09), 633-651. (Seminal work on Et3SiH/TFA reduction).
  • Carey, F. A.; Tremper, H. S. (1969). "Carbonium ion-silane hydride transfer reactions. II. 4-tert-Butyl-1-phenylcyclohexyl derivatives". Journal of the American Chemical Society, 91(11), 2967–2972. (Mechanism of ionic hydrogenation).[4][5][6]

  • West, C. T.; Donnelly, S. J.; Kooistra, D. A.; Doyle, M. P. (1973). "Silane reductions in acidic media. II. Reductions of aryl aldehydes and ketones...". Journal of Organic Chemistry, 38(15), 2675–2681. Link

Sources

Protocol for Boc-deprotection of tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Deprotection of tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate

Abstract & Strategic Overview

This application note details the protocol for the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group from tert-Butyl this compound-1-carboxylate . This intermediate is a critical scaffold in the synthesis of GPCR ligands and kinase inhibitors, where the 4-bromobenzyl moiety serves as a robust handle for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

Chemist’s Rationale: While Boc deprotection is a textbook transformation, the specific handling of the This compound core requires attention to salt-form isolation. The free base of the deprotected amine is an oil/low-melting solid prone to oxidation over time. Therefore, isolating the product as a stable crystalline salt (Hydrochloride or Trifluoroacetate) is the preferred strategy for storage and downstream utility.

Method Selection Guide:

FeatureMethod A: HCl in Dioxane (Recommended)Method B: TFA in DCM
Primary Utility Scale-up (>1g), Storage, CrystallizationSmall scale (<100mg), NMR studies, Soluble Libraries
Product Form Hydrochloride Salt (Solid precipitate)Trifluoroacetate Salt (Hygroscopic film/oil)
Workup Filtration (Simple)Evaporation + Azeotroping (Laborious)
Reagent Cost LowMedium-High

Mechanistic Principles

The reaction proceeds via an acid-catalyzed E1 elimination. The tert-butyl carbamate is protonated, leading to the expulsion of the tert-butyl cation (which is rapidly quenched by isobutylene formation or solvent interaction) and the formation of a carbamic acid intermediate. This unstable intermediate undergoes spontaneous decarboxylation to yield the amine salt.[1]

Critical Insight: The 4-bromobenzyl group is electron-withdrawing (inductive effect of Br). This deactivates the aromatic ring, making it resistant to Friedel-Crafts alkylation by the ejected tert-butyl cation. Therefore, unlike electron-rich substrates (e.g., indoles), the addition of cation scavengers (like triethylsilane) is generally not required for this specific substrate.

BocMechanism Start Boc-Protected Amine Protonation Protonated Intermediate Start->Protonation + H+ Frag Fragmentation (E1 Elimination) Protonation->Frag - t-Bu+ Carbamic Carbamic Acid (Unstable) Frag->Carbamic End Amine Salt + CO2 + Isobutylene Carbamic->End - CO2

Figure 1: Mechanistic pathway of acid-mediated Boc-deprotection.[1]

Experimental Protocols

Method A: Deprotection using HCl in 1,4-Dioxane (Precipitation Route)

Target: this compound hydrochloride

Reagents:

  • Substrate: tert-Butyl this compound-1-carboxylate (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is poor)

  • Wash Solvent: Diethyl ether or MTBE (Methyl tert-butyl ether)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., 1.0 g, 2.82 mmol) in a minimal amount of 1,4-dioxane (approx. 3–5 mL).

    • Note: If the starting material does not dissolve fully, add a small volume of MeOH (0.5 mL) to aid solubility.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add 4.0 M HCl in dioxane (7.05 mL, 28.2 mmol) dropwise over 5 minutes.

    • Safety: Hydrogen chloride gas fumes may be evolved; perform in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2–4 hours.

    • Visual Check: A white precipitate (the amine HCl salt) typically begins to form within 30 minutes.

  • Completion Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material (high Rf) should be absent.

  • Isolation:

    • Dilute the suspension with diethyl ether (20 mL) to maximize precipitation.

    • Filter the solid using a sintered glass funnel or Büchner funnel.

    • Wash the filter cake copiously with diethyl ether (3 x 10 mL) to remove excess HCl and organic impurities.

  • Drying: Dry the white solid under high vacuum for 4 hours to remove trace dioxane.

Yield: Typically 90–98% as a white, free-flowing powder.

Method B: Deprotection using TFA in Dichloromethane (Solubility Route)

Target: this compound trifluoroacetate

Reagents:

  • Substrate: tert-Butyl this compound-1-carboxylate (1.0 equiv)

  • Reagent: Trifluoroacetic Acid (TFA)[1][2][3][4][5]

  • Solvent: Dichloromethane (DCM)[1]

Procedure:

  • Setup: Dissolve the substrate (e.g., 100 mg) in DCM (1 mL).

  • Acidolysis: Add TFA (1 mL) slowly at room temperature. The reaction is exothermic; for scales >1g, cooling to 0 °C is mandatory.

    • Gas Evolution: CO₂ and isobutylene gas will evolve. Ensure the vessel is vented (e.g., a needle through the septum).

  • Stirring: Stir at room temperature for 1–2 hours.

  • Workup (Evaporation):

    • Concentrate the mixture on a rotary evaporator.

    • Crucial Step (Azeotroping): Re-dissolve the oily residue in DCM or Toluene (2 mL) and re-evaporate. Repeat this 3 times. This removes trapped excess TFA, which can interfere with downstream coupling reactions.

  • Free Basing (Optional): If the free amine is required, dissolve the residue in DCM (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL). Dry the organic layer over Na₂SO₄ and concentrate.[6]

Analytical Validation

To confirm the success of the reaction, compare the analytical data against the following criteria:

TechniqueExpected ObservationPass/Fail Criteria
1H NMR (DMSO-d6) Disappearance: Singlet at ~1.40 ppm (9H, t-butyl group). Appearance: Broad singlet at ~8.5–9.0 ppm (NH₂⁺ protons).Pass: No t-Bu peak detectable.
LC-MS Mass Shift: [M+H]⁺ = 254/256 amu (79Br/81Br pattern). Original Mass: 354/356 amu.Pass: Primary peak corresponds to M-100 mass loss.
Appearance HCl Salt: White crystalline solid.[6] TFA Salt: Clear/yellowish viscous oil or gum.Pass: Homogeneous solid/oil.

Troubleshooting & Optimization

Issue 1: The product is a sticky gum instead of a solid (Method A).

  • Cause: Presence of residual dioxane or moisture.

  • Solution: Triturate the gum with vigorous stirring in anhydrous diethyl ether or pentane for 30 minutes. The mechanical action usually induces crystallization.

Issue 2: Incomplete conversion after 4 hours.

  • Cause: The HCl concentration may have dropped (HCl gas escapes over time from old bottles).

  • Solution: Add an additional 5 equivalents of fresh 4M HCl/Dioxane. Alternatively, warm the reaction slightly to 35 °C (do not exceed 40 °C to avoid side reactions).

Issue 3: "Ghost" peaks in NMR.

  • Cause: Rotamers are common in carbamates but should disappear in the salt form. If peaks persist, check for N-benzylation side products (rare, but possible if benzyl bromide impurities were present in the starting material).

Workflow Decision Tree

DecisionTree Start Start: Boc-Protected This compound ScaleCheck Is Scale > 500 mg? Start->ScaleCheck MethodA Method A: HCl/Dioxane (Precipitation) ScaleCheck->MethodA Yes MethodB Method B: TFA/DCM (Solubility) ScaleCheck->MethodB No Solid Product: HCl Salt (Solid) Stable, Easy Storage MethodA->Solid Oil Product: TFA Salt (Oil) Use immediately MethodB->Oil

Figure 2: Decision matrix for selecting the optimal deprotection route.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Han, G., et al. (2001). "Removal of Boc Group by HCl in Dioxane: A General Protocol." Journal of Organic Chemistry, 66(14), 4921.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt form selection and stability).

  • Common Organic Chemistry. (2023). "Boc Deprotection - HCl."[1][2][7][8] (Repository of experimental procedures).

Sources

Synthesis of CCR5 antagonists using 4-(4-Bromobenzyl)piperidine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of CCR5 Antagonists Utilizing 4-(4-Bromobenzyl)piperidine

Executive Summary

The chemokine receptor CCR5 remains a critical target for HIV-1 entry inhibition and immune modulation in oncology. The development of high-affinity antagonists, such as Maraviroc and Vicriviroc, has validated the "Y-shaped" pharmacophore model, which necessitates a central basic amine scaffold flanked by hydrophobic aryl motifs.

This application note details the strategic utility of This compound as a divergent building block. Unlike rigid tropane scaffolds, the benzyl-piperidine motif offers conformational flexibility essential for accessing the deep hydrophobic pocket of the CCR5 transmembrane domain. This guide provides optimized protocols for utilizing the "Dual-Handle" functionality of this reagent: the aryl bromide for cross-coupling (Deep Pocket domain) and the secondary amine for reductive amination (Surface Interaction domain).

Strategic Rationale: The "Dual-Handle" Scaffold

Effective CCR5 antagonism requires simultaneous engagement of the transmembrane hydrophobic pocket and the extracellular loops. This compound serves as a privileged scaffold due to its two distinct reactive sites:

  • Handle A (Aryl Bromide): Positioned to extend into the hydrophobic cavity (Ile198, Trp86 residues). It is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate biaryl systems.

  • Handle B (Piperidine Nitrogen): Forms the essential salt bridge with Glu283. It serves as the vector for attaching polar "cap" groups via N-alkylation or reductive amination.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this core building block.

CCR5_Synthesis_Workflow Start 4-(4-Bromobenzyl) piperidine P1_Step1 Protection (Boc) Start->P1_Step1 Path A: Library Gen P2_Step1 Reductive Amination (Linker Attachment) Start->P2_Step1 Path B: Direct Assembly P1_Step2 Suzuki Coupling (Biaryl Formation) P1_Step1->P1_Step2 Ar-B(OH)2 / Pd(0) P1_Step3 Deprotection P1_Step2->P1_Step3 TFA/DCM P1_Final N-Derivatization (Amide/Alkyl) P1_Step3->P1_Final Diversity Point P2_Step2 Suzuki Coupling (Late Stage) P2_Step1->P2_Step2 Convergent

Figure 1: Divergent synthetic pathways. Path A is preferred for generating libraries of hydrophobic tails. Path B is ideal for late-stage diversification of the core scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Hydrophobic Domain Expansion)

Objective: To convert the aryl bromide into a biaryl system, mimicking the hydrophobic tail of Vicriviroc-class antagonists.

Reagents:

  • Substrate: N-Boc-4-(4-bromobenzyl)piperidine (See Note 1)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve N-Boc-4-(4-bromobenzyl)piperidine (1.0 equiv) and the aryl boronic acid (1.2 equiv) in 1,4-Dioxane (0.1 M concentration).

  • Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the aqueous K₂CO₃ solution.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (M+2 isotope pattern disappears).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Note 1: Protection of the secondary amine (e.g., Boc) is highly recommended before Suzuki coupling to prevent Pd coordination to the free amine, which can dampen catalytic turnover.

Protocol B: Reductive Amination (Pharmacophore Assembly)

Objective: To attach the "Cap" group (e.g., a tropane mimic or substituted cyclohexyl group) to the piperidine nitrogen.

Reagents:

  • Substrate: 4-(4-Biarylbenzyl)piperidine (from Protocol A, deprotected)

  • Carbonyl Source: R-CHO or R-C(O)R (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the piperidine derivative and the aldehyde/ketone in DCE. Add catalytic acetic acid to adjust pH to ~5–6 (facilitates iminium ion formation). Stir for 30 minutes at room temperature.

  • Reduction: Add STAB in one portion.

    • Why STAB? Unlike NaBH₄, STAB is less aggressive and will not reduce the aldehyde/ketone before it forms the imine, preventing alcohol side-products.

  • Completion: Stir for 4–16 hours. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x).

  • Purification: The resulting tertiary amine often requires amine-functionalized silica or addition of 1% Et₃N to the eluent during chromatography to prevent tailing.

Data Analysis & Validation

To ensure the integrity of the synthesized antagonists, compare analytical data against the following standard metrics for the this compound core.

Table 1: Key Analytical Markers

Analytical MethodCharacteristic SignalInterpretation
¹H NMR (400 MHz)

2.50 (d, 2H, Ar-CH₂-Pip)
Diagnostic doublet indicating the benzyl spacer is intact.
¹H NMR (400 MHz)

7.40 (d, 2H), 7.05 (d, 2H)
Para-substitution pattern. After Suzuki coupling, the 7.40 doublet shifts downfield due to conjugation.
LC-MS (ESI+) [M+H]⁺ / [M+H+2]⁺ (1:1 ratio)The 1:1 isotopic ratio confirms the presence of Bromine. Loss of this ratio confirms successful Suzuki coupling.
HPLC Retention Time ShiftBiaryl products will be significantly more lipophilic (longer RT) than the bromide precursor.

References

  • Madaiah, M., et al. (2025). "Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides." ResearchGate.[2]

  • Imamura, S., et al. (2004). "CCR5 antagonists as anti-HIV-1 agents.[2][3][4][5] Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas." Bioorganic & Medicinal Chemistry.

  • Lozac'h, O., et al. (2007). "CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives." Chemical Biology & Drug Design.

  • Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

Application Note: Functionalization of the Piperidine Nitrogen in 4-(4-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the chemoselective functionalization of the secondary amine in 4-(4-Bromobenzyl)piperidine (CAS: 122369-80-0) . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands (e.g., antihistamines, antipsychotics) and kinase inhibitors.

The Core Challenge: The molecule contains two reactive centers:[1]

  • The Piperidine Nitrogen (Nucleophile): The target for immediate diversification.

  • The Aryl Bromide (Electrophile): A latent handle for downstream cross-coupling (Suzuki, Buchwald).

Operational Directive: Protocols must functionalize the nitrogen without compromising the aryl bromide bond. Preserving the Ar-Br integrity is critical for allowing subsequent library expansion at the "eastern" end of the molecule.

Decision Logic & Workflow

The choice of method depends entirely on the desired linkage type. The following decision tree outlines the validated pathways described in this note.

N_Functionalization Start Target: this compound Decision Desired Linkage Type? Start->Decision Route1 Alkyl Amine (C-N Single Bond) Decision->Route1 Route2 Amide (C(O)-N Bond) Decision->Route2 Route3 Aryl Amine (Ar-N Bond) Decision->Route3 Method1 Reductive Amination (STAB Protocol) Route1->Method1 High Fidelity Method2 HATU Coupling Route2->Method2 Standard Method3 SnAr (Nucleophilic Aromatic Subst.) *Safe for Ar-Br* Route3->Method3 Electron Deficient Ar-F Method4 Buchwald-Hartwig *Risk of Ar-Br scrambling* Route3->Method4 Electron Rich Ar-X

Figure 1: Strategic decision tree for chemoselective functionalization.

Protocol Module A: Reductive Amination (N-Alkylation)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard because it is mild, does not reduce the aryl bromide, and suppresses dialkylation.

Materials
  • Substrate: this compound (free base or HCl salt).

  • Carbonyl Partner: Aldehyde or Ketone (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

  • Additive: Acetic Acid (AcOH) (1.0 equiv, essential if using ketone partners).

Step-by-Step Protocol
  • Preparation:

    • If starting with the HCl salt , dissolve 1.0 mmol of amine in DCE (5 mL) and add 1.0 mmol DIPEA. Stir for 10 min to free-base in situ.

    • If starting with free base , dissolve 1.0 mmol directly in DCE (5 mL).

  • Imine Formation:

    • Add the aldehyde/ketone (1.1 mmol).

    • Critical Step: If using a ketone, add Glacial Acetic Acid (1.0 mmol). This catalyzes iminium ion formation.[2]

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine mass).

  • Workup (Self-Validating):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine.[3] Dry over

      
      .[3]
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion Steric hindrance of ketone Switch solvent to DCE (faster than THF); Heat to 40°C.

| Enamine formation | Substrate is an enolizable ketone | Ensure AcOH is present; Do not use


 (too strong). |
| Ar-Br loss  | Incorrect reductant | Do NOT  use 

or

. STAB is chemoselective. |

Protocol Module B: Amide Coupling (N-Acylation)

Rationale: HATU is chosen over EDC/HOBt for its higher reactivity and lower racemization risk (if coupling chiral amino acids), ensuring rapid conversion of the secondary amine.

Materials
  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Hunig's Base) (3.0 equiv).

  • Acid: Carboxylic acid partner (1.1 equiv).

  • Solvent: Anhydrous DMF.

Step-by-Step Protocol
  • Activation:

    • In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL).

    • Add HATU (1.2 mmol) and DIPEA (2.0 mmol).

    • Stir for 5–10 minutes. The solution often turns yellow/orange (formation of the activated ester).

  • Coupling:

    • Add this compound (1.0 mmol) dissolved in DMF (1 mL).

    • Add remaining DIPEA (1.0 mmol) if the amine was an HCl salt.

  • Reaction:

    • Stir at RT for 1–3 hours.

  • Quench & Isolation:

    • Dilute with EtOAc (20 mL).

    • Wash Sequence (Critical for purity):

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat.

        
         (removes unreacted acid).
        
      • Water (removes DMF).

      • Brine.[3][4][5]

Protocol Module C: N-Arylation (SnAr)

Rationale: To attach an aryl group to the nitrogen, Nucleophilic Aromatic Substitution (SnAr) is preferred over Palladium-catalyzed (Buchwald) methods.

  • Why? Buchwald catalysts might insert into the existing Ar-Br bond of the scaffold, leading to polymerization or scrambling. SnAr is orthogonal to the Ar-Br moiety.

Constraint: The electrophile must be an electron-deficient aryl halide (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

Step-by-Step Protocol
  • Setup:

    • Dissolve this compound (1.0 mmol) in DMSO or DMF (3 mL).

    • Add

      
       (2.0 equiv).
      
    • Add the electrophile (e.g., 4-Fluoronitrobenzene) (1.1 equiv).

  • Reaction:

    • Heat to 80–100°C.

    • Monitor by TLC/LCMS. Reaction is usually complete in 2–4 hours.

  • Workup:

    • Pour into ice water (precipitate often forms).

    • Filter or extract with EtOAc.[3]

Analytical Validation (QC)

To validate the functionalization of the nitrogen, observe the chemical shift changes in the piperidine ring protons adjacent to the nitrogen (


 and 

).
Proton PositionStarting Material (

ppm)
N-Alkylated (

ppm)
N-Acylated (Amide) (

ppm)
Piperidine

~2.6 (Broad/Multiplet)~2.0 – 2.9 (Shift depends on R)~3.5 – 4.5 (Broad/Split)
Ar-Br Signals ~7.4 (d, 2H), ~7.1 (d, 2H)Unchanged Unchanged

Pass/Fail Criteria:

  • Pass: Distinct shift in

    
     region; Retention of Ar-Br doublet pattern (confirming Ar-Br integrity).
    
  • Fail: Loss of Ar-Br pattern (indicates debromination); Presence of aldehyde peak (~9-10 ppm) indicates failed reductive amination.

References

  • Reductive Amination (STAB) Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Amide Coupling (HATU): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

  • SnAr Methodology: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chemical Reviews, 1951, 49(2), 273–412.

  • Piperidine Scaffold Utility: "Piperidine-containing drugs and recently studied analogs."[4][6] PubMed, 2025.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Boc-Deprotection of 4-(4-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc-deprotection of 4-(4-bromobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you improve your reaction yields and product purity.

Understanding the Chemistry: The Boc-Deprotection Mechanism

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its straightforward removal under acidic conditions. The deprotection is an acid-catalyzed process that proceeds through the formation of a tert-butyl cation intermediate. This cation is then typically quenched or eliminated to form isobutylene.

However, the generation of this reactive carbocation is also the primary source of potential side reactions, particularly when the substrate contains nucleophilic moieties, such as the electron-rich bromophenyl ring in this compound. The key to a high-yielding deprotection is to facilitate the desired cleavage while mitigating these side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the Boc-deprotection of this compound.

Q1: My reaction is sluggish or incomplete. What should I do?

An incomplete reaction is often due to insufficient acid strength or concentration. While many Boc deprotections are rapid, the specific substrate and reaction conditions can affect the rate.

  • Increase Acid Concentration: Gradually increase the equivalents of trifluoroacetic acid (TFA) or use a more concentrated solution of HCl in dioxane.

  • Elevate Temperature: Gentle heating to 40-50°C can often drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product to determine the optimal reaction time.[1]

Q2: I'm observing a significant amount of side product formation. What is happening and how can I prevent it?

The most likely side product is the result of the bromophenyl ring being alkylated by the tert-butyl cation generated during the deprotection. This is a classic Friedel-Crafts alkylation reaction.

  • Use a Scavenger: The most effective way to prevent this is by adding a cation scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane (TES). These compounds are more nucleophilic than your product and will preferentially react with the tert-butyl cation.[1][2]

  • Lower the Temperature: Running the reaction at 0°C or room temperature can reduce the rate of the Friedel-Crafts side reaction.

  • Choose a Milder Acid System: Consider using 4M HCl in dioxane instead of TFA, as it can sometimes be less prone to promoting alkylation side reactions.[2][3][4][5]

Q3: What is the best way to work up the reaction and isolate my product?

The work-up procedure depends on the acidic reagent used and the desired final form of the product (free amine or salt).

  • For TFA Deprotection: After completion, the TFA and solvent are typically removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and yield the free amine.[6]

  • For HCl/Dioxane Deprotection: The product will often precipitate from the reaction mixture as the hydrochloride salt. This can be isolated by filtration and washed with a non-polar solvent like diethyl ether. This method can be very effective for purification.[3][6]

  • For Water-Soluble Products: If the resulting amine salt is water-soluble, a standard aqueous work-up can be challenging. In such cases, using a basic ion-exchange resin, like Amberlyst A21, can be an effective way to neutralize the acid and isolate the free amine without an aqueous wash.[7]

Troubleshooting Guide

This table provides a summary of common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Formation of side products.1. Increase acid concentration, reaction time, or temperature. Monitor by TLC/LC-MS.[1] 2. If the product is the HCl salt, try precipitation with ether instead of an aqueous work-up.[3] For water-soluble amines, consider using an ion-exchange resin.[7] 3. Add a scavenger (e.g., anisole, triethylsilane) to the reaction mixture.[1] Lower the reaction temperature.
Impure Product 1. Presence of unreacted starting material. 2. Formation of tert-butylated side product. 3. Residual acid in the final product.1. Optimize reaction conditions for full conversion (see "Low Yield"). 2. Use a scavenger and consider milder reaction conditions.[1][2] Purification by column chromatography or crystallization may be necessary. 3. Ensure thorough neutralization during work-up (e.g., washing with NaHCO3 solution until effervescence ceases). For HCl salts, ensure adequate washing with a non-polar solvent.
Reaction turns dark 1. Decomposition of the starting material or product. 2. Side reactions at elevated temperatures.1. Run the reaction at a lower temperature (e.g., 0°C). 2. Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA).[2][3][4][5]

Experimental Protocols

Protocol 1: Boc-Deprotection using TFA with a Scavenger

This protocol is a robust starting point for the deprotection of this compound, incorporating a scavenger to minimize side-product formation.

Materials:

  • N-Boc-4-(4-bromobenzyl)piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (or triethylsilane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-4-(4-bromobenzyl)piperidine (1 equivalent) in anhydrous DCM (approx. 0.1 M solution).

  • Add anisole (2-5 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Boc-Deprotection using HCl in Dioxane

This method is often milder and can provide the product as a crystalline hydrochloride salt, which can simplify purification.

Materials:

  • N-Boc-4-(4-bromobenzyl)piperidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-(4-bromobenzyl)piperidine (1 equivalent) in a minimal amount of a suitable solvent like DCM or methanol, or use it neat if it is an oil.

  • Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.[6]

  • Upon completion, the product will likely precipitate as a white solid (the hydrochloride salt).

  • Add diethyl ether to the mixture to ensure complete precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the this compound hydrochloride.[3]

Visualizations

Boc-Deprotection Mechanism and Side Reaction

Boc_Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention start Boc-Protected Amine protonation Protonation of Carbonyl start->protonation + H+ cleavage Cleavage protonation->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid tert_butyl_cation tert-Butyl Cation (t-Bu+) cleavage->tert_butyl_cation Generates decarboxylation Decarboxylation carbamic_acid->decarboxylation Spontaneous product Free Amine decarboxylation->product - CO2 alkylation Friedel-Crafts Alkylation tert_butyl_cation->alkylation trapped_cation Trapped Cation tert_butyl_cation->trapped_cation Trapped by bromophenyl Bromophenyl Ring (Nucleophile) bromophenyl->alkylation side_product t-Bu-Bromophenyl Adduct (Impurity) alkylation->side_product scavenger Scavenger (e.g., Anisole) scavenger->trapped_cation

Caption: Mechanism of Boc-deprotection and scavenger intervention.

General Experimental Workflow

Workflow A Dissolve Boc-protected starting material in DCM B Add scavenger (e.g., Anisole) A->B K Alternative: HCl/Dioxane A->K Alternative C Cool to 0°C B->C D Add TFA dropwise C->D E Stir at RT, Monitor by TLC/LC-MS D->E F Reaction Complete? E->F G Continue Stirring / Gentle Warming F->G No H Evaporate Solvent & Excess TFA F->H Yes G->E I Aqueous Work-up (EtOAc / NaHCO3) H->I L Precipitate HCl Salt with Ether H->L If HCl/Dioxane used J Isolate Free Amine I->J K->E M Filter and Dry L->M N Isolate HCl Salt M->N

Caption: General experimental workflow for Boc-deprotection.

Troubleshooting Decision Tree

Troubleshooting start Analyze Reaction Outcome incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No sol1 Increase Acid Conc. / Time / Temp. incomplete->sol1 Yes low_yield Low Yield? side_products->low_yield No sol2 Add Scavenger (Anisole, TES) Lower Temperature side_products->sol2 Yes success Successful Deprotection low_yield->success No sol3 Switch to HCl/Dioxane Precipitate HCl Salt low_yield->sol3 Yes sol4 Review Work-up Procedure Check for Product Solubility low_yield->sol4 Yes sol1->start sol2->start sol3->start sol4->start

Caption: Troubleshooting decision tree for Boc-deprotection.

References

  • ResearchGate. (2025). Towards a selective Boc deprotection on acid cleavable Wang resin. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec. [Link]

  • Ramírez-Vick, J. E., Garcia-Ramos, Y., & Martinez, M. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1646. [Link]

  • El-Kazouli, M., El-Ghezzein, S., & Lazrek, H. B. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 2(5), 458-464. [Link]

  • ResearchGate. (2015). tert-butylation. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ResearchGate. (2025). Covalent Scavengers for Primary and Secondary Amines. ResearchGate. [Link]

  • Reddit. (2017). Help with 4-Bromopyridine HCl. r/Chempros. [Link]

  • Appell, R. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10135. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • El-Faham, A., & Albericio, F. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 324-326. [Link]

  • ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?. ResearchGate. [Link]

  • El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

Sources

Purification methods for 4-(4-Bromobenzyl)piperidine free amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(4-Bromobenzyl)piperidine

Status: Active Ticket ID: PUR-4BBP-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with This compound , a secondary amine intermediate often used in medicinal chemistry for structure-activity relationship (SAR) studies.

Key Challenges:

  • Basicity: The secondary amine (pKa ~10.5) interacts strongly with acidic silanols on silica gel, causing severe streaking during chromatography.

  • Physical State: Like many benzyl-piperidines, the free base is often a viscous oil or low-melting solid that traps solvents and impurities.

  • Air Sensitivity: Secondary amines greedily absorb atmospheric CO₂ to form carbamate salts (white crusts), often mistaken for degradation.

This guide prioritizes Acid-Base Extraction as the primary purification method due to its scalability and efficiency, followed by Salt Formation for final polishing.

Quick Reference Data

PropertyValue / Note
Molecular Formula C₁₂H₁₆BrN
Functional Group Secondary Amine (Piperidine ring)
Estimated pKa ~10.0 – 10.8 (Conjugate Acid)
Solubility (Free Base) Soluble in DCM, EtOAc, MeOH, Et₂O. Insoluble in Water (high pH).
Solubility (HCl Salt) Soluble in Water, MeOH. Insoluble in Et₂O, Hexanes.
Storage Store under Argon/Nitrogen. Hygroscopic.

Module 1: Acid-Base Extraction (The "Workhorse" Protocol)

Best For: Removing non-basic impurities (starting materials, neutral byproducts) from the crude reaction mixture.

The Logic (Causality)

Because the piperidine nitrogen is basic, we can reversibly switch its solubility between organic and aqueous phases by altering pH.

  • Low pH (<3): The amine is protonated (

    
    ). It becomes water-soluble and leaves the organic layer (which retains non-basic impurities).
    
  • High pH (>12): The amine is deprotonated (

    
    ). It becomes lipophilic and returns to the organic layer.
    
Workflow Diagram

AcidBaseExtraction Start Crude this compound (Dissolved in Et2O or DCM) Acidify Add 1M HCl (aq) Target pH < 2 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgWaste Organic Layer (Contains Neutral/Acidic Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Contains Product as Ammonium Salt) Sep1->AqLayer Keep Wash Wash Aqueous Phase with Et2O (x2) AqLayer->Wash Basify Basify with 6M NaOH Target pH > 12 (Cool in Ice!) Wash->Basify Extract Extract into DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Free Amine Dry->Final

Figure 1: Selective Acid-Base Extraction Workflow.[1] Note the critical pH swings to ensure full phase transfer.

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    ) or Dichloromethane (DCM). Use 
    
    
    
    if possible, as it separates cleaner from water.
  • Protonation: Add 1M HCl slowly. Shake and separate. The product is now in the Aqueous Layer .

    • Check: Spot the organic layer on TLC. It should contain impurities but no amine (stain with Ninhydrin or Dragendorff to confirm).

  • Wash: Wash the acidic aqueous layer twice with fresh

    
     to remove trapped neutrals.
    
  • Deprotonation: Place the aqueous flask in an ice bath (neutralization is exothermic). Slowly add 6M NaOH until pH > 12. The solution will turn cloudy/milky as the free amine oils out.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM.

  • Finishing: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Module 2: Flash Chromatography (The Polishing Step)

Best For: Separating the product from other amines or polar impurities that tracked through the acid-base extraction.[2]

The Issue: Secondary amines hydrogen-bond to the acidic silanols (


) on silica gel. This causes "tailing" (streaking) where the product smears across the column rather than eluting as a tight band.

The Solution: You must "deactivate" the silica using a competing base.

Recommended Mobile Phases
Solvent SystemAdditive (Critical)Ratio (Typical)Notes
DCM / MeOH Ammonia (

)
95:5 to 90:10Use 7M

in MeOH (commercially available). Do not use aqueous ammonia if possible (miscibility issues).[3]
Hexanes / EtOAc Triethylamine (TEA) GradientAdd 1% TEA to the entire mobile phase volume.
DCM / MeOH Triethylamine (TEA) 98:2 to 90:10Add 1% TEA. TEA is harder to remove than Ammonia (higher BP).

Protocol Note: Pre-flush the silica column with the mobile phase containing the modifier (TEA or Ammonia) before loading your sample. This saturates the active sites on the silica.

Module 3: Recrystallization (Salt Formation Strategy)

Best For: Obtaining ultra-high purity (>99%) solids for biological testing or long-term storage. The free amine is likely an oil; the salt will be a stable solid.

Mechanism

Ionic lattices (crystals) are highly selective. By converting the amorphous free amine into a crystalline salt (Hydrochloride or Oxalate), impurities are excluded from the crystal structure.

Protocol: HCl Salt Formation
  • Dissolve the free amine (oil) in a minimal amount of anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (commercial solution) dropwise.

  • A white precipitate should form immediately.

  • Stir for 15 minutes.

  • Filter the solid and wash with cold ether.

  • To recover Free Amine: Dissolve the salt in water, basify to pH 12 with NaOH, and extract with DCM (as per Module 1).

Troubleshooting & FAQs

Q1: My product "oiled out" during the Acid-Base extraction (Step 2). I see three layers.

  • Cause: The amine hydrochloride salt is not soluble in water at high concentrations, or the presence of inorganic salts has "salted out" the organic amine salt.

  • Fix: Add more water to the aqueous layer. If that fails, add a small amount of Methanol to the aqueous layer to increase solubility of the salt.

Q2: I see a white solid forming on the glassware while storing the free amine.

  • Cause: This is likely the carbamate salt formed by reaction with CO₂ in the air.

  • Fix: This is reversible. Dissolve the material in DCM and wash with dilute NaOH. Store the purified amine under Argon or Nitrogen, or convert it to the HCl salt for storage.

Q3: I used TEA in my column, but now my NMR shows TEA peaks.

  • Fix: Triethylamine (BP ~89°C) can be stubborn.

    • Dry the sample on a high-vacuum line for >12 hours.

    • If it persists, dissolve in DCM and wash with Saturated Sodium Bicarbonate (

      
      ) . The mild base wash removes TEA salts but keeps your product (a stronger base) in the organic layer? Correction: No, TEA is a base. To remove TEA, simply rely on the volatility difference or use the Acid-Base extraction (Module 1), ensuring you wash the organic layer thoroughly after basification. Actually, the most reliable method is an azeotropic rotovap with Heptane.
      

Q4: Can I use this amine in a Suzuki coupling with the aryl bromide intact?

  • Insight: Yes, but the free amine N-H is a nucleophile and can poison Pd catalysts or participate in Buchwald-Hartwig side reactions.

  • Recommendation: Protect the nitrogen with a Boc group (Boc-anhydride, DCM, TEA) before attempting cross-coupling reactions on the aryl bromide end.

References

  • Amine Purification via Extraction

    • LibreTexts Chemistry. "Acid-Base Extraction." Link

  • Chromatography of Amines

    • Biotage Blog. "How do I purify ionizable organic amine compounds using flash column chromatography?" Link

    • University of Rochester. "Tips for Flash Column Chromatography (Amine Modifiers)." Link

  • Physical Properties (General Piperidines)

    • PubChem.[4][5][6] "4-Benzylpiperidine Compound Summary." Link

  • Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimizing Suzuki coupling yields with steric hindrance at 4-position

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-4POS-OPT Topic: Optimizing Suzuki Coupling Yields with Steric Hindrance (Focus: 4-Position/Sandwiched Systems) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Sandwich" Problem

Welcome to the ApexChem Support Center. You are likely encountering low yields because your substrate exhibits "sandwiched" steric hindrance. While the 4-position (para) is typically accessible, in 3,5-disubstituted aryl halides , the 4-position becomes sterically congested, mimicking the difficulty of ortho-substituted systems.

When coupling a bulky partner at this position, the reaction fails not because the catalyst cannot find the halide, but because the Reductive Elimination step is energetically unfavorable. The palladium center becomes too crowded to expel the product.

The Solution Philosophy: To overcome this, we must use bulky, electron-rich ligands (Buchwald Type) that physically "squeeze" the product out of the metal center, and we must outcompete the primary side-reaction: Protodeboronation .

Module 1: Catalyst & Ligand Selection (The Engine)

Q: Why is Pd(PPh3)4 or Pd(dba)2 failing?

A: These "Generation 0" catalysts are insufficient for hindered substrates.

  • Low Activity: They generate the active Pd(0) species slowly.

  • Poor L:Pd Ratio: They often rely on excess ligand, which can actually inhibit the reaction in sterically demanding cases by overcrowding the metal.

Q: Which catalyst system should I switch to?

A: Switch to Buchwald G3 or G4 Precatalysts . These precatalysts contain a pre-formed Pd-Ligand complex that activates rapidly upon exposure to base. This ensures a strict 1:1 Ligand-to-Palladium ratio, leaving an open coordination site for your bulky substrate.

Recommended Ligand Screening Order:

LigandApplication NicheWhy it works
SPhos First-line defense. Good for general hindrance (e.g., 3,5-dimethyl-4-haloarenes).High flexibility allows it to wrap around Pd, protecting it while promoting elimination.
RuPhos High steric demand + Electron Rich. Best if your 4-position halide is electron-rich (e.g., 4-chloroanisole derivs).extremely bulky; the isopropoxy groups prevent Pd aggregation.
XPhos The "Sledgehammer". For massive coupling partners (e.g., coupling a naphthyl group to your 4-position).Massive steric bulk forces the product off the metal center.
AdBippyPhos Niche/Extreme. Use if the above fail.Highly specialized for extremely hindered biaryls.

Technical Insight: In hindered couplings, the rate-limiting step shifts from Oxidative Addition to Transmetallation or Reductive Elimination . Bulky ligands (XPhos/RuPhos) increase the ground-state energy of the Pd-complex, effectively lowering the activation energy barrier for the product release (Reductive Elimination).

Module 2: The Boron Component (The Fuel)

Q: My halide is consumed, but I see "de-boronated" starting material. Why?

A: You are seeing Protodeboronation .[1][2][3] In hindered systems, the cross-coupling cycle is slow. This gives water and base time to attack your boronic acid, replacing the Boron with a Hydrogen.

The Fix: The "Slow Release" Strategy Do not dump all your boronic acid in at once. You need to keep the concentration of free boronic acid low (to prevent side reactions) but constant (to feed the catalyst).

  • Use MIDA Boronates: These slowly hydrolyze to release the active boronic acid over time.

  • Use Potassium Organotrifluoroborates (BF3K): These are more stable and release the active species slowly in the presence of mild base/water.

  • SMD (Slow Molecular Delivery): If you must use boronic acid, add it dropwise via syringe pump over 2 hours.

Module 3: Troubleshooting Workflow

Use this logic gate to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield at 4-Pos CheckConv Check Halide Conversion (LCMS/NMR) Start->CheckConv NoConv < 10% Conversion CheckConv->NoConv Halide remains FullConv High Conversion but Low Yield CheckConv->FullConv Halide gone OxAddIssue Issue: Oxidative Addition NoConv->OxAddIssue SideRxn Identify Byproduct FullConv->SideRxn Soln1 Action: Switch to Pd-G4-RuPhos Increase Temp to 100°C OxAddIssue->Soln1 DeHal De-halogenation Product (Ar-H) SideRxn->DeHal Reductive Dehalogenation DeBor De-boronation Product (B-Ar becomes H-Ar) SideRxn->DeBor Protodeboronation Soln2 Action: Use Anhydrous Conditions (Dioxane/CsF) DeHal->Soln2 Avoid alcohols/water Soln3 Action: Use Excess Boron (2.0 equiv) or MIDA Boronate DeBor->Soln3 Stabilize Boron

Figure 1: Diagnostic decision tree for sterically hindered Suzuki couplings.

Experimental Protocol: The "Gold Standard" for Hindered 4-Positions

This protocol uses Pd-G4-RuPhos , which is robust against air and activates immediately. It uses a 2-phase solvent system to solubilize organic bulk while providing necessary water for the boron activation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 - 2.0 equiv) (Use excess to account for deboronation)

  • Catalyst: RuPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Preparation: In a vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and Base.

    • Note: If using a boronic ester (pinacol), water is strictly required for hydrolysis.

  • Catalyst Addition: Add the RuPhos Pd G4 precatalyst.

    • Why G4? It contains a methylated amine that prevents the carbazole byproduct from inhibiting the reaction, which is crucial in slow, hindered reactions.

  • Degassing (Critical): Seal the vial with a septum. Purge with Argon or Nitrogen for 5-10 minutes (sparging).

    • Oxygen is the enemy: It promotes homocoupling and kills the active catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C - 100°C for 2-12 hours.

    • Visual Check: The reaction should turn dark/black eventually. If it turns black immediately (within seconds), your catalyst may have decomposed (check inert atmosphere). If it stays pale yellow/orange but no product forms, the catalyst is stable but not activating (raise temp).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

Advanced Optimization: Anhydrous Conditions

If the standard aqueous protocol fails due to massive protodeboronation, switch to Anhydrous Fluoride Activation .

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Base: CsF (Cesium Fluoride) (3.0 equiv).

  • Mechanism: Fluoride activates the boronic ester/acid without the need for water, shutting down the hydrolytic deboronation pathway.

References

  • Buchwald Precatalysts G3/G4

    • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[4][5][6]

    • Source: J. Am. Chem. Soc. 1999, 121, 9550.[6]

    • URL:[Link] (Foundational work on ligand effects).

    • Updated G4 Reference: Bruno, N. C., et al. "Third Generation Buchwald Precatalysts." Chem. Sci. 2013, 4, 916. [Link]

  • Ligand Selection (SPhos/XPhos)

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source: J. Am. Chem. Soc. 2005, 127, 4685.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.
    • Source: J. Am. Chem. Soc. 2010, 132, 14073.
    • URL:[Link]

  • Protodeboronation Review

    • Title: Protodeboronation of Boronic Acids and Esters.[1]

    • Source: Boron Reagents in Synthesis (ACS Symposium Series).
    • URL:[Link]

Sources

Technical Support Center: Palladium Impurity Removal from 4-(4-Bromobenzyl)piperidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-(4-Bromobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with removing residual palladium catalysts from your final product. Adherence to strict regulatory limits for elemental impurities, such as those outlined in the ICH Q3D guidelines, is critical for active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth, evidence-based solutions to ensure your product meets the highest standards of purity.

Understanding the Challenge: Palladium in Amine-Containing Compounds

Palladium-catalyzed cross-coupling reactions are invaluable for synthesizing molecules like this compound. However, the basic nitrogen of the piperidine ring can form stable complexes with palladium, making its removal particularly challenging. The choice of purification strategy is highly dependent on the nature of the palladium species (e.g., oxidation state, colloidal vs. soluble) and the specific reaction conditions used.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of palladium contamination in the synthesis of this compound?

A1: Palladium contamination typically originates from the catalyst used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The residual palladium can exist in various forms, including soluble Pd(0) and Pd(II) complexes, as well as insoluble metallic palladium particles.

Q2: What are the regulatory limits for palladium in pharmaceutical products?

A2: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) limits. For oral drug products, the PDE for palladium is 100 µ g/day .[2] The acceptable concentration in your final API will depend on the maximum daily dose of the drug.

Q3: How do I choose the most appropriate palladium removal method for my product?

A3: The optimal method depends on several factors, including the initial palladium concentration, the scale of your synthesis, cost considerations, and the desired final purity. A screening of different methods (e.g., various scavengers, recrystallization solvents) is often recommended. For amine-containing compounds like this compound, methods that are effective for palladium complexed with nitrogen atoms should be prioritized.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: High Palladium Levels After Initial Purification (e.g., Filtration, Chromatography)

Filtration through Celite® can remove larger, insoluble palladium particles, but is often insufficient for soluble or colloidal forms.[2] Similarly, while column chromatography can remove some palladium, significant amounts can co-elute with the product.[5][6]

Palladium scavengers are solid-supported or soluble reagents that selectively bind to palladium, facilitating its removal by filtration.

Mechanism of Action: Scavengers typically contain functional groups with a high affinity for palladium, such as thiols, amines, or thioureas. These groups form strong coordination complexes with palladium, effectively "scavenging" it from the solution.

Experimental Protocol: General Procedure for Scavenger Screening

  • Dissolve the Crude Product: Dissolve your crude this compound in a suitable organic solvent (e.g., THF, EtOAc, Toluene) at a known concentration.

  • Aliquot the Solution: Distribute equal volumes of the solution into several vials.

  • Add Scavengers: To each vial, add a different palladium scavenger (e.g., SiliaMetS® Thiol, QuadraSil™ MP, MP-TMT). A typical starting point is to use 5-10 equivalents of the scavenger relative to the initial palladium content.

  • Agitate: Stir the mixtures at room temperature or elevated temperature (e.g., 40-60 °C) for a set period (e.g., 2-24 hours).

  • Filter: Filter each mixture to remove the scavenger.

  • Analyze: Determine the residual palladium concentration in each filtrate using ICP-MS.

Aqueous washes with chelating agents like N-acetylcysteine can be highly effective, particularly for removing palladium that is complexed with your product.

Experimental Protocol: N-Acetylcysteine Wash

  • Dissolve the Crude Product: Dissolve your crude this compound in an appropriate organic solvent (e.g., Toluene, EtOAc).

  • Prepare the Wash Solution: Prepare an aqueous solution of N-acetylcysteine (e.g., 1 M).

  • Extraction: Add the N-acetylcysteine solution to the organic solution of your product and stir vigorously at a slightly elevated temperature (e.g., 40-60 °C) for 1-4 hours.[2]

  • Phase Separation: Separate the aqueous and organic layers.

  • Repeat (Optional): For higher initial palladium concentrations, a second wash may be necessary.[2]

  • Analyze: Determine the residual palladium concentration in the organic layer by ICP-MS.

Problem 2: Significant Product Loss During Purification

Product loss can occur due to co-precipitation with palladium, adsorption onto the scavenger, or poor recovery during recrystallization.

  • Reduce Scavenger Amount: Use the minimum effective amount of scavenger to avoid non-specific binding of your product.

  • Select a More Specific Scavenger: Some scavengers have a higher affinity for the target metal and lower affinity for the product. For instance, thiol-based scavengers are often highly selective for palladium.

  • Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

Recrystallization is a powerful purification technique that can significantly reduce palladium levels if the impurity is preferentially retained in the mother liquor.[4][7]

Choosing the Right Solvent System: The ideal solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below. For this compound, which is a solid, consider the following solvent systems. For the hydrochloride salt, polar protic solvents or mixtures may be effective.

Table 1: Potential Recrystallization Solvents for this compound

Solvent/Solvent SystemRationale
Isopropanol (IPA)Commonly used for recrystallizing amine salts.
Ethanol/WaterA mixture can fine-tune the solubility profile.
AcetonitrileA polar aprotic solvent that can be effective.
TolueneA non-polar solvent that may be suitable for the free base.
Heptane/Ethyl AcetateAn anti-solvent system to induce crystallization.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the purity and residual palladium content of the recrystallized product.

Problem 3: Inconsistent Palladium Removal Results

Inconsistent results can stem from variations in the palladium species present, changes in reaction workup, or issues with the purification method itself.

The oxidation state of palladium (Pd(0) vs. Pd(II)) can influence the effectiveness of certain scavengers. If you suspect a change in the palladium species, consider a pre-treatment step. For example, a mild oxidizing agent can convert Pd(0) to the more readily scavenged Pd(II).

Ensure that the workup procedure for your reaction is consistent. Variations in pH, temperature, or the presence of other reagents can affect the form of the residual palladium.

In some cases, the scavenger itself can be a source of contamination. Ensure that the scavenger is of high quality and that it is completely removed by filtration.[3]

Workflow and Decision-Making Diagrams

The following diagrams illustrate the decision-making process for troubleshooting palladium removal.

Palladium_Removal_Workflow start Crude this compound with Pd Impurity initial_analysis Analyze Initial Pd Content (ICP-MS) start->initial_analysis decision_high_pd Pd > ICH Limit? initial_analysis->decision_high_pd aqueous_wash Aqueous Wash (e.g., N-acetylcysteine) initial_analysis->aqueous_wash recrystallization Recrystallization initial_analysis->recrystallization scavenger_screening Screen Palladium Scavengers (Thiol, Amine, TMT-based) decision_high_pd->scavenger_screening Yes final_product Final Purified Product decision_high_pd->final_product No analysis_after_scavenging Analyze Pd Content scavenger_screening->analysis_after_scavenging aqueous_wash->analysis_after_scavenging recrystallization->analysis_after_scavenging decision_scavenging_ok Pd < ICH Limit? analysis_after_scavenging->decision_scavenging_ok product_loss_check Significant Product Loss? decision_scavenging_ok->product_loss_check Yes decision_scavenging_ok->final_product No, proceed optimize_scavenger Optimize Scavenger: - Lower Loading - Change Scavenger Type - Wash Scavenger product_loss_check->optimize_scavenger Yes product_loss_check->final_product No optimize_scavenger->analysis_after_scavenging end End final_product->end

Caption: Decision workflow for palladium removal.

Quantitative Analysis of Residual Palladium

Accurate quantification of palladium is essential for process optimization and regulatory compliance. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the standard analytical technique for this purpose.[8][9]

Table 2: Comparison of Palladium Removal Techniques

MethodTypical EfficiencyAdvantagesDisadvantages
Activated Carbon Variable, can be low to moderate[8]Low cost, readily available.Can cause significant product loss, may require large volumes.[8]
Silica-Based Scavengers (e.g., Thiol) High to very high (>95%)[3]High selectivity, good for a range of Pd species.Higher cost than activated carbon.
Polymer-Bound Scavengers (e.g., MP-TMT) High to very high (>95%)[10]High capacity, robust.May swell in certain solvents.
N-Acetylcysteine Wash Moderate to high[2]Effective for complexed palladium, relatively low cost.Can require multiple washes, may introduce aqueous waste.[3]
Recrystallization Variable, can be highly effectiveCan provide very high purity product.Dependent on solubility profile, can lead to product loss in mother liquor.[4]

Experimental Protocol: ICP-MS Sample Preparation

  • Sample Weighing: Accurately weigh a sample of your purified this compound (e.g., 10-50 mg) into a clean digestion vessel.

  • Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel.

  • Heating: Heat the sample in a digestion block or microwave digestion system until the organic matrix is completely destroyed.

  • Dilution: Dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the diluted sample by ICP-MS against a calibration curve prepared from a certified palladium standard.

Concluding Remarks

The removal of palladium impurities from this compound requires a systematic and informed approach. By understanding the nature of the contamination and employing the appropriate purification techniques, researchers can consistently achieve the high levels of purity required for pharmaceutical applications. This guide provides a foundation for troubleshooting common issues, and it is recommended to perform screening experiments to identify the optimal conditions for your specific process.

References

  • U.S. Patent 6,239,301 B1. (2001). Process for the removal of heavy metals.
  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Impurities from APIs. Technology Networks. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • Coley, H. M., & Nolan, S. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1557–1595. [Link]

  • Chinese Patent CN1255912A. (2000). Process for removal of heavy metals.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Welch, C. J., et al. (2016). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review, 60(3), 184-193. [Link]

  • Zhang, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Biotage. (n.d.). Metal Scavenger Guide. Sopachem. [Link]

  • Chen, J., et al. (2022). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Materials, 15(15), 5424. [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(3), 194-203. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. r/Chempros. [Link]

  • ResearchGate. (n.d.). ICP-MS analyses of residual palladium in products 4 and 11. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • da Silva, E. G. P., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Journal of Pharmaceutical and Biomedical Analysis, 191, 113601. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 426–432. [Link]

  • Simon, A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2038–2052. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. [Link]

  • Thermo Fisher Scientific. (n.d.). ICP-MS Sample Preparation. Regulations.gov. [Link]

Sources

Crystallization solvents for 4-(4-Bromobenzyl)piperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization for 4-(4-Bromobenzyl)piperidine Salts

Case ID: #CRYST-BP-44B Subject: Solvent Systems & Purification Protocols for this compound Salts Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecular Context

User Context: You are working with This compound (CAS: 178162-69-1 or related isomers). Chemical Nature: This molecule consists of a secondary amine (piperidine core) and a lipophilic tail (bromobenzyl group). The Challenge: The molecule exhibits amphiphilic behavior . The piperidinium headgroup is highly polar (ionic in salt form), while the bromobenzyl tail is lipophilic. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystal formation.

Core Recommendation: The most robust crystallization system for the Hydrochloride (HCl) salt is a Polar Protic / Non-Polar Antisolvent system, specifically Ethanol/Diethyl Ether or Isopropanol/Heptane .

Solvent Selection Matrix

The following table summarizes solvent compatibility based on the polarity profile of the this compound cation.

Solvent ClassSpecific SolventRoleTechnical Notes
Primary Solvent Ethanol (Abs.) DissolutionExcellent solubility for the HCl salt hot; moderate cold. Best starting point.
Primary Solvent Isopropanol (IPA) DissolutionLower solubility than EtOH. Promotes slower crystal growth; good for polymorph control.
Antisolvent Diethyl Ether PrecipitationClassic pairing with EtOH. High volatility allows easy drying but requires safety precautions.
Antisolvent n-Heptane PrecipitationSafer alternative to ether. Higher boiling point allows for "hot antisolvent addition" methods.
Intermediate Ethyl Acetate Slurry/WashOften too non-polar to dissolve the salt fully but excellent for removing non-polar impurities from the crystal surface.
Avoid Water N/AHigh risk of oiling out. Hard to dry. Only use for initial extraction washes.

Standardized Protocols

Protocol A: Recrystallization of Hydrochloride Salt (Ethanol/Ether Method)

Use this protocol for high-purity requirements (>99%).

  • Dissolution:

    • Place crude this compound HCl in a round-bottom flask.

    • Add absolute Ethanol (minimum volume) while heating to 60-70°C.

    • Critical: Add solvent only until the solid just dissolves. If the solution is dark/colored, treat with activated charcoal for 10 mins and filter hot through Celite.

  • Nucleation:

    • Remove from heat. Allow the solution to cool slowly to room temperature (approx. 25°C).

    • Observation: If crystals form, proceed to Step 4. If not, proceed to Step 3.

  • Antisolvent Addition:

    • Add Diethyl Ether dropwise to the stirring solution until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.

    • Cover and let stand undisturbed at 4°C (fridge) for 12-24 hours.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold Ether/Ethanol (4:1 ratio).

    • Dry in a vacuum oven at 40°C.

Protocol B: Reactive Crystallization (Free Base to Salt)

Use this if starting from the oil/free amine.

  • Dissolve the free base (oil) in Ethyl Acetate (5 volumes).

  • Cool to 0-5°C in an ice bath.

  • Slowly add HCl in Isopropanol (or Dioxane) (1.1 equivalents) dropwise.

  • The salt should precipitate immediately as a white solid.

  • Troubleshooting: If it forms a gum, heat the mixture to reflux (add more EtOH if needed to dissolve) and cool slowly.

Troubleshooting Guide (The "Why" & "How")

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, you see oily droplets at the bottom of the flask. Cause: The temperature is above the "metastable limit," or the solvent is too polar (water contamination).

Corrective Workflow:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of the product (if available) at a temperature just below the saturation point.

  • Agitate vigorously to induce nucleation.

  • Switch Solvent: If oiling persists, switch from Ethanol to Isopropanol (IPA) . IPA has a lower dielectric constant, which stabilizes the lipophilic tail better than EtOH.

Issue 2: Colored Impurities Trapped in Crystal

Cause: Rapid crystallization occludes mother liquor. Solution: Perform a "Digestion" :

  • Suspend the solid in refluxing Ethyl Acetate (it will not fully dissolve).

  • Stir at reflux for 30 minutes.

  • Cool and filter.[1] This leaches out surface impurities without full recrystallization.

Visual Logic Flows

Diagram 1: Solvent System Selection Logic

Caption: Decision tree for selecting the optimal solvent system based on solubility observations.

SolventSelection Start Start: Solubility Test (100mg Salt) SolubleHot Soluble in Hot EtOH? Start->SolubleHot SolubleCold Soluble in Cold EtOH? SolubleHot->SolubleCold Yes SwitchIPA Method C: Switch to Isopropanol SolubleHot->SwitchIPA No (Insoluble) Precipitate Precipitates on Cooling? SolubleCold->Precipitate No UseEtOH Method A: Recrystallize from EtOH SolubleCold->UseEtOH No (remains soluble) -> Too soluble AddAnti Method B: Add Et2O or Heptane SolubleCold->AddAnti Yes (Remains dissolved) Precipitate->UseEtOH Yes

Diagram 2: Troubleshooting "Oiling Out"

Caption: Corrective loop for handling liquid-liquid phase separation (Oiling Out).

OilingOut Oil Oiling Out Observed Reheat Reheat to Dissolve Oil->Reheat Seed Add Seed Crystal (at T < Saturation) Reheat->Seed SlowCool Slow Cool (1°C/min) Seed->SlowCool SlowCool->Oil Fails (Repeat with less polar solvent) Success Crystallization SlowCool->Success

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Generally, no . While the HCl salt is water-soluble, the lipophilic bromobenzyl group makes the salt behave like a surfactant (soap). This leads to foaming and oiling out. Water is difficult to remove, leading to sticky hydrates.

Q: My product is turning pink/brown during crystallization. Why? A: Benzyl amines can be sensitive to oxidation or trace metal contamination.

  • Fix: Add 1% (w/w) sodium metabisulfite to the aqueous wash before salt formation, or recrystallize in the presence of a small amount of activated charcoal.

Q: I don't have Diethyl Ether. What is a safe replacement? A: MTBE (Methyl tert-butyl ether) is a safer, higher-boiling alternative. Alternatively, use n-Heptane . Note that Heptane is less polar than ether, so add it very slowly to avoid crashing the product out as an amorphous powder.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • ChemicalBook. (n.d.). 4-(4-Bromophenyl)piperidine Properties and Synthesis. Retrieved from . (Analogous structure solubility data).

  • Sigma-Aldrich. (n.d.).[2] 1-(4-Bromobenzyl)piperidine Product Information. Retrieved from . (Physical property verification).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[3] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[3] (Standard solvent selection for hydrochloride salts).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty in Modern Drug Discovery

In the landscape of pharmaceutical development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of both efficacy and safety. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, is present in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] When coupled with a substituted benzyl group, as in 4-(4-Bromobenzyl)piperidine, it forms a structural motif common in neuroleptic agents and other CNS-active compounds. Understanding the mass spectrometric behavior of such molecules is paramount for their identification in complex matrices, for metabolite profiling, and for quality control during synthesis.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As no public reference spectrum for this specific molecule is readily available, we will derive its fragmentation pathways from fundamental principles of mass spectrometry and through a direct comparison with the experimentally determined fragmentation pattern of its close structural analog, 4-Benzylpiperidine. This predictive and comparative approach offers a robust framework for researchers encountering this or structurally related compounds in their work.

Predicted Electron Ionization (EI) Fragmentation Pattern of this compound

Under electron ionization, a high-energy electron (typically 70 eV) impacts the analyte molecule, causing the ejection of an electron to form a molecular ion (M•+).[2][3] This molecular ion is energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. For this compound, the fragmentation is primarily dictated by the stability of the resulting ions and radicals, with key cleavages occurring at the benzylic position and adjacent to the piperidine nitrogen.

The molecular weight of this compound is 254.05 g/mol for the 79Br isotope and 256.05 g/mol for the 81Br isotope. A hallmark of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity (the natural abundance of 79Br is 50.69% and 81Br is 49.31%), separated by 2 m/z units.[4]

The primary fragmentation pathways are predicted as follows:

  • Benzylic C-C Cleavage: The most favorable fragmentation is the cleavage of the bond between the piperidine ring and the methylene bridge. This is due to the formation of a highly stable, resonance-stabilized bromobenzyl cation, which can rearrange to the even more stable bromotropylium ion. This will result in a characteristic isotopic pair of intense peaks at m/z 169 and 171 .

  • α-Cleavage of the Piperidine Ring: Ionization at the nitrogen atom facilitates cleavage of the adjacent carbon-carbon bonds (α-cleavage).[5] The most significant α-cleavage for 4-substituted piperidines involves the loss of the substituent at C4, leading to the formation of an iminium ion. In this case, cleavage of the piperidine ring itself is more likely to produce smaller fragments. A key fragment is often observed at m/z 98 , corresponding to the [C6H12N]+ ion, resulting from the cleavage of the bond to the benzyl group.

  • Piperidine Ring Fission: The piperidine ring can undergo further fragmentation, leading to a series of smaller ions. A common fragment for piperidine derivatives is the ion at m/z 84 , corresponding to the piperidine molecular ion itself, formed by charge retention on the piperidine fragment after benzylic cleavage. Subsequent loss of ethylene from this fragment can produce an ion at m/z 56 .

  • Formation of the Tropylium Ion: While the bromotropylium ion is expected to be a major fragment, the formation of the non-brominated tropylium ion at m/z 91 is also possible, though likely of lower abundance. This would involve the loss of a bromophenyl radical.

The predicted fragmentation pathway is visualized in the diagram below.

G M This compound (M•+) m/z 254/256 F1 Bromotropylium ion m/z 169/171 (Base Peak) M->F1 Benzylic Cleavage F2 [M-H]•+ m/z 253/255 M->F2 - H• F3 Piperidinyl cation m/z 84 M->F3 Benzylic Cleavage (charge retention on piperidine) F5 Tropylium ion m/z 91 F1->F5 - Br• F4 [C4H8N]+ m/z 70 F3->F4 - CH2

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis: this compound vs. 4-Benzylpiperidine

To validate our predicted fragmentation, we can compare it to the known mass spectrum of the non-brominated analog, 4-Benzylpiperidine. The experimental data for 4-Benzylpiperidine (C12H17N, MW: 175.27 g/mol ) provides a reliable baseline for understanding the core fragmentation of the benzylpiperidine structure.[1][6][7][8][9]

The table below summarizes the key fragments of 4-Benzylpiperidine and compares them to the predicted fragments for its brominated counterpart.

m/z Relative Intensity (%) in 4-Benzylpiperidine Proposed Fragment (4-Benzylpiperidine) Predicted Corresponding Fragment (this compound) Predicted m/z
17560Molecular Ion [M]•+Molecular Ion [M]•+254/256
17440[M-H]•+[M-H]•+253/255
91 100 Tropylium ion [C7H7]+ (Base Peak) Bromotropylium ion [C7H6Br]+169/171
8444Piperidinyl cation [C5H10N]+Piperidinyl cation [C5H10N]+84
8225[C6H10]•+ (from piperidine ring)[C6H10]•+ (from piperidine ring)82
5653[C4H8]•+ (from piperidine ring)[C4H8]•+ (from piperidine ring)56
30100[CH2NH2]+ (α-cleavage product)[CH2NH2]+ (α-cleavage product)30

The comparison highlights a critical shift: the base peak is expected to move from m/z 91 in 4-Benzylpiperidine to the isotopic pair at m/z 169/171 in this compound. This is because the bromine atom adds 78/80 Da to the tropylium ion fragment. The fragments originating solely from the piperidine ring (m/z 84, 82, 56, 30) are predicted to remain at the same m/z values, providing diagnostic markers for the piperidine substructure.

G cluster_0 4-Benzylpiperidine (Experimental) cluster_1 This compound (Predicted) A [M]•+ m/z 175 B Base Peak Tropylium Ion m/z 91 A->B Benzylic Cleavage C Piperidine Fragments m/z 84, 82, 56, 30 A->C Fragmentation E Base Peak Bromotropylium Ion m/z 169/171 B->E  + Br (78/80 Da) F Piperidine Fragments m/z 84, 82, 56, 30 C->F  (Identical) D [M]•+ m/z 254/256 D->E Benzylic Cleavage D->F Fragmentation

Caption: Logical comparison of fragmentation patterns.

Experimental Protocols

To empirically determine the fragmentation pattern, two common mass spectrometry techniques are recommended: Electron Ionization Mass Spectrometry (EI-MS) for generating a standard, library-comparable spectrum, and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for a softer ionization approach that allows for controlled fragmentation of the protonated molecule.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

This method is ideal for volatile and thermally stable small molecules and provides a characteristic fragmentation pattern that can be used for structural identification.[3][10]

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.

  • GC Conditions (if applicable):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode.

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ with minimal fragmentation in the source.[11] Tandem MS (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS), such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.

  • LC Conditions (if applicable):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to elute the compound of interest.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • MS1 Scan: Acquire a full scan spectrum to identify the protonated molecule [M+H]+ (expected at m/z 255/257).

    • MS2 Scan (Product Ion Scan): Select the [M+H]+ ion as the precursor and apply collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Ramp the collision energy (e.g., from 10 to 40 eV) to observe the fragmentation pattern.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry A Analyte C Solution A->C B Solvent B->C D Ion Source (EI or ESI) C->D Introduction E Mass Analyzer D->E F Detector E->F G Data Analysis (Spectrum) F->G Signal

Caption: General experimental workflow for mass spectrometry.

Conclusion

While a reference mass spectrum for this compound is not publicly cataloged, a detailed and reliable prediction of its fragmentation pattern can be achieved by applying fundamental principles of mass spectrometry and leveraging comparative data from close structural analogs. The analysis strongly suggests that the EI mass spectrum will be characterized by a molecular ion peak at m/z 254/256 and a base peak corresponding to the bromotropylium ion at m/z 169/171 . The presence of key fragments from the piperidine ring at m/z 84, 82, and 56 will further corroborate the structure. This predictive guide, grounded in established scientific principles and supported by experimental data from 4-benzylpiperidine, provides researchers with a robust framework for the identification and structural elucidation of this and related halogenated benzylpiperidine compounds, thereby enhancing the confidence and efficiency of drug discovery and development workflows.

References

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2023). 4-Benzylpiperidine. Retrieved February 10, 2026, from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1433-1441. Available at: [Link]

  • NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). 4-Benzylpiperidine Mass Spectrum. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • mzCloud. (2018). N Benzyl 4 piperidone. Retrieved February 10, 2026, from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

  • Van der Hooft, J. J. J., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 606-631. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved February 10, 2026, from [Link]

  • Grimme, S., & Diedrich, C. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Accounts of Chemical Research, 49(5), 837-845. Available at: [Link]

  • Malzkuhn, S., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 33-53. Available at: [Link]

  • Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 34(11), 14-23. Available at: [Link]

  • ResearchGate. (2021). Mass spectrometry of halogen-containing organic compounds. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2009). Electrospray Ionization Mass Spectrometry for the Quantification of Inorganic Cations and Anions. Retrieved February 10, 2026, from [Link]

  • Srivastava, V. (2021). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved February 10, 2026, from [Link]

  • LCGC International. (2024). SPE–LC–MS/MS Method for Emerging Contaminants in Water. Retrieved February 10, 2026, from [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5587-5594. Available at: [Link]

  • Clark, J. (2015). Mass spectra - fragmentation patterns. Chemguide. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2023). Electron ionization. Retrieved February 10, 2026, from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1433-1441. Available at: [Link]

  • LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • LibreTexts. (2021). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

Sources

IR Spectroscopy Profiling: 4-(4-Bromobenzyl)piperidine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Profiling: 4-(4-Bromobenzyl)piperidine Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In drug development, This compound (CAS 87566-41-2) serves as a critical pharmacophore scaffold, particularly in the synthesis of neurotransmitter modulators and antihistamines. Its structural integrity—specifically the retention of the secondary amine and the para-brominated aromatic ring—is paramount for downstream reactivity.

This guide provides a technical breakdown of the infrared (IR) spectroscopy profile for this compound. Unlike standard spectral lists, this document focuses on comparative diagnostics : distinguishing this compound from its metabolic precursors (4-benzylpiperidine) and synthetic starting materials (4-bromobenzyl bromide) to ensure "performance" in the context of purity and identity verification.

Part 1: Molecular Analysis & Theoretical IR Profile

The IR spectrum of this compound is a superposition of two distinct chemical domains: the saturated heterocyclic amine and the halogenated aromatic system.

Structural Domains
  • Domain A: Piperidine Ring (Secondary Amine) [1]

    • Contains a single N-H bond (secondary amine).[2]

    • Saturated

      
       carbons responsible for strong alkyl stretching.
      
  • Domain B: Para-Bromobenzyl Group

    • Aromatic ring with para (1,4) substitution.

    • Heavy atom (Bromine) influence on low-frequency fingerprint regions.

Critical Functional Group Assignments

The following table outlines the diagnostic regions required for identification.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
Secondary Amine (N-H) Stretching3300 – 3350 Weak/MediumDifferentiates from tertiary amine derivatives (N-alkylated products).
Aromatic C-H Stretching (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
3000 – 3100 WeakConfirms aromaticity; usually distinct shoulder above alkyl peaks.
Alkyl C-H Stretching (

)
2800 – 2960 StrongDominated by the piperidine ring CH₂ groups.
Aromatic Ring C=C Ring Stretch1450 – 1600 MediumCharacteristic "breathing" modes of the benzene ring.
C-N Bond Stretching1100 – 1250 MediumConfirms presence of the piperidine nitrogen linkage.
Para-Substitution C-H OOP Bend800 – 850 Strong Critical: Distinguishes from mono-substituted precursors (e.g., 4-benzylpiperidine).
C-Br Bond Stretching500 – 700 Medium/StrongCritical: Confirms halogenation; often at the far end of standard IR windows.

Expert Insight: In the HCl salt form (common for storage), the N-H stretch shifts drastically to a broad ammonium band between 2500 – 3000 cm⁻¹ , often obscuring the C-H alkyl stretches.[1] Ensure you know the salt form of your sample before analysis.

Part 2: Comparative Analysis (The Core)[1]

To validate the identity of this compound, one must rule out the presence of its structural neighbors. The table below compares the target molecule against its two most common "alternatives" (impurities or precursors).

Comparative Diagnostic Table
FeatureTarget: this compound Alternative A: 4-Benzylpiperidine (Precursor)Alternative B: 4-Bromobenzyl Bromide (Reagent)
N-H Stretch Present (~3320 cm⁻¹) Present (~3320 cm⁻¹) Absent (Key Differentiator)
Aromatic OOP Bend Single Strong Band (~810-840 cm⁻¹) (Para-substitution)Two Strong Bands (690 & 750 cm⁻¹) (Mono-substitution)Single Strong Band (~810-840 cm⁻¹)
C-Br Stretch Present (500-700 cm⁻¹) Absent Present (Strong)
Aliphatic Region Strong CH₂ (Piperidine + Linker)Strong CH₂ (Piperidine + Linker)Weak CH₂ (Only benzylic)
Performance Analysis
  • Vs. 4-Benzylpiperidine: The primary performance failure in synthesis is incomplete bromination (or starting with the non-brominated analog). The absence of the 690/750 cm⁻¹ mono-substituted peaks and the appearance of the ~820 cm⁻¹ para-substituted peak is the definitive "Pass" criteria.

  • Vs. 4-Bromobenzyl Bromide: If the reaction involves coupling piperidine with the benzyl bromide, residual reagent is a concern. The appearance of the N-H stretch (~3320 cm⁻¹) and strong aliphatic C-H stretches (2800-2950 cm⁻¹) confirms the incorporation of the piperidine ring.

Part 3: Experimental Protocol

To ensure reproducible data that matches the theoretical profile, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for piperidine derivatives to avoid moisture absorption (hygroscopicity of amine salts) which broadens the N-H/O-H region.[1]

  • Sample Preparation:

    • Solid (HCl Salt): Place ~5 mg of powder directly on the diamond crystal. Apply high pressure to ensure contact.

    • Oil (Free Base): Place 1 drop on the crystal. No pressure arm needed.

  • System Blank:

    • Clean crystal with isopropanol.

    • Acquire background spectrum (air) with the exact same parameters as the sample.

  • Acquisition Parameters:

    • Range: 4000 – 450 cm⁻¹ (Must go low to catch C-Br).

    • Resolution: 4 cm⁻¹.[3][4]

    • Scans: 16 or 32 (Sufficient for qualitative ID).

  • Data Processing:

    • Apply baseline correction if the baseline drifts >5% T.

    • Identify the 3 strongest peaks in the Fingerprint Region (1500–500 cm⁻¹) for library matching.

Part 4: Visualization & Logic Flow[1]

Workflow: Spectral Identity Verification

The following diagram illustrates the decision logic for verifying this compound against its alternatives.

IR_Verification_Workflow Start Start: Acquire IR Spectrum CheckNH Region 1: Check 3300-3400 cm⁻¹ (N-H Stretch) Start->CheckNH CheckFingerprint Region 2: Check 690-850 cm⁻¹ (Aromatic OOP Bend) CheckNH->CheckFingerprint Peak Present (Secondary Amine) Result_Bromide Identity: 4-Bromobenzyl Bromide (Reagent Residue) CheckNH->Result_Bromide No Peak (Absent N-H) Result_BenzylPip Identity: 4-Benzylpiperidine (Non-brominated Precursor) CheckFingerprint->Result_BenzylPip Two Bands: 690 & 750 cm⁻¹ (Mono-Substituted) Result_Target Identity CONFIRMED: This compound CheckFingerprint->Result_Target Single Band: ~820 cm⁻¹ (Para-Substituted)

Caption: Logical decision tree for distinguishing the target compound from common impurities using key spectral regions.

References

  • National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-methyl- (4-Bromotoluene) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from [Link][1]

  • Doc Brown's Chemistry. Infrared Spectroscopy: Analysis of bromoalkanes and bromoarenes. Retrieved from [Link]

Sources

Publish Comparison Guide: Structural Validation of 4-(4-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: In the synthesis of pharmacophores like 4-(4-Bromobenzyl)piperidine , structural ambiguity is a silent failure point. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of daily characterization, they often fail to definitively distinguish between regioisomers (e.g., N-benzyl vs. C4-benzyl substitution) or confirm the precise packing polymorphism of salt forms.

The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute validation standard for this compound. Unlike spectroscopic methods that infer structure from energy transitions, SC-XRD provides a direct, atomic-resolution map of electron density. This guide details the protocol for crystallizing this specific piperidine derivative and objectively compares its validation power against NMR and MS.

Part 2: Comparative Analysis (The "Why")

To justify the resource intensity of X-ray crystallography, we must compare it against the standard alternatives.

Table 1: Performance Matrix – Structural Validation Techniques
Feature1H / 13C NMR Mass Spectrometry (HRMS) X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation3D Atomic Coordinates & Packing
Regioisomer ID High (via HMBC/NOESY), but requires expert interpretation for complex isomers.Low . Isomers often yield identical masses and similar fragments.Absolute . Unambiguously distinguishes N-benzyl from 4-benzyl isomers.
Stereochemistry Relative (via coupling constants).[1]None.Absolute Configuration (if heavy atoms/chiral centers exist).
Salt Stoichiometry Indirect (integration of counter-ions).Poor (salts dissociate in ionization).Definitive . Visualizes H-bonds, solvates, and exact counter-ion ratios.
Sample State Solution (Dynamic average).Gas Phase (Ionized).Solid State (Bio-relevant packing).[2]
Time to Result 10–30 Minutes.[3]< 5 Minutes.24–72 Hours (includes crystallization).
Decision Logic: When to Deploy X-ray

While NMR is sufficient for routine batch checks, X-ray is mandatory when:

  • Scale-up Validation: Confirming the solid-state form (polymorph) before GMP manufacturing.

  • Ambiguous Synthesis: If the synthesis involved a reaction where alkylation could occur at either the Nitrogen or the C4-carbon (e.g., reacting a pyridine precursor vs. a piperidine nucleophile).

  • Salt Selection: Determining which counter-ion (HCl, Fumarate, Succinate) yields the most stable crystal lattice for drug formulation.

Part 3: Experimental Protocol (The "How-To")

Expert Insight: this compound free base is often an oil or low-melting solid. Attempting to crystallize the free base directly is frequently futile. The critical success factor is converting it to a crystalline salt (typically Hydrochloride or Hydrobromide) to introduce ionic lattice forces that drive crystallization.

Phase 1: Salt Formation & Crystallization

Objective: Grow single crystals suitable for diffraction (approx. 0.1 x 0.1 x 0.2 mm).

  • Synthesis of the HCl Salt:

    • Dissolve 100 mg of crude this compound oil in 2 mL of dry Diethyl Ether.

    • Dropwise add 2M HCl in Diethyl Ether (or Dioxane) under stirring.

    • A white precipitate (the HCl salt) should form immediately. Filter and dry.

  • Recrystallization (Vapor Diffusion Method):

    • Solvent A (Good Solvent): Methanol or Ethanol (dissolves the salt).

    • Solvent B (Anti-Solvent): Diethyl Ether or Hexane (precipitates the salt).

    • Procedure: Dissolve 20 mg of the salt in the minimum amount of warm Methanol in a small inner vial. Place this open vial inside a larger jar containing Solvent B. Cap the large jar tightly.

    • Mechanism: Solvent B slowly diffuses into the inner vial, lowering solubility gradually and growing high-quality prisms over 24-48 hours.

Phase 2: Data Collection & Refinement

Standard Operating Procedure for Small Molecule Diffraction.

  • Mounting: Select a crystal with sharp edges and no visible cracks. Mount on a Kapton loop using Paratone oil.

  • Collection:

    • Temperature: Cool to 100 K (Liquid Nitrogen stream). Why? Reduces thermal vibration of the piperidine ring, which often adopts a chair conformation that can appear disordered at room temperature.

    • Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα because the Bromine atom absorbs Cu radiation heavily, causing absorption correction errors.

  • Refinement Strategy:

    • The Bromine atom (Br) is a heavy scatterer (Z=35). Use its position to phase the initial solution (Patterson method or Intrinsic Phasing).

    • Check for Disorder : The piperidine ring may flip between chair conformers. If electron density is smeared, model as a two-part disorder.

Part 4: Visualization of Workflows

Diagram 1: Validation Decision Tree

Caption: Logical workflow for determining when to escalate from NMR to X-ray crystallography during structural validation.

ValidationWorkflow Start Crude Product Isolated NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Is Structure Unambiguous? NMR->Ambiguity Release Release for Bio-Assay Ambiguity->Release Yes (Clear AA'BB' & Aliphatics) XrayReq Initiate X-ray Protocol Ambiguity->XrayReq No (Isomer/Salt Doubt) SaltForm Convert to HCl Salt XrayReq->SaltForm Cryst Vapor Diffusion (MeOH / Et2O) SaltForm->Cryst Solve Solve Structure (Confirm Br Position) Cryst->Solve Solve->Release Structure Confirmed

Diagram 2: Crystallographic Features of this compound

Caption: Key structural motifs expected in the crystal lattice of the hydrochloride salt.

CrystalFeatures Sub_Piperidine Piperidine Ring (Chair Conformation) Sub_Benzyl 4-Bromobenzyl Group (Planar Aromatic) Sub_Piperidine->Sub_Benzyl C4-C(alpha) Bond Interaction_H N-H...Cl Hydrogen Bond Sub_Piperidine->Interaction_H Protonated Nitrogen Interaction_Br Br...Br or Br...Pi Interactions Sub_Benzyl->Interaction_Br Crystal Packing

Part 5: Expected Results & Validation Criteria

When you solve the structure, verify these parameters to ensure scientific validity:

  • R-Factor (R1): Should be < 5.0% for a publishable small molecule structure.

  • Bond Lengths:

    • C–Br bond: Expect 1.90 ± 0.02 Å . Significant deviation suggests incorrect atom assignment (e.g., confusing Cl for Br).

    • C–N bonds: Expect 1.47 ± 0.02 Å (typical for piperidinium).

  • Thermal Ellipsoids: Look for "cigar shapes" on the piperidine carbons. If they are too elongated, the ring is vibrating or disordered (common in these derivatives).

  • Chirality: this compound is achiral . The space group should be centrosymmetric (e.g., P21/c or Pbca) unless you used a chiral counter-ion (like L-Tartrate).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link] (Use this to search for analogous structures like 4-benzylpiperidine HCl to compare unit cell parameters.)

Sources

The Double-Edged Sword: Comparative Potency of 4-(4-Bromobenzyl)piperidine Derivatives in Neuroreceptor Drug Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships at Dopamine D4 and Sigma-1 Receptors

In the landscape of neuropharmacology, the 4-(4-bromobenzyl)piperidine scaffold represents a privileged structure, a versatile backbone for ligands targeting a range of CNS receptors. Its derivatives have shown significant promise, exhibiting high affinity for both the Dopamine D4 (D4) and Sigma-1 (σ1) receptors—two proteins implicated in a variety of neurological and psychiatric disorders.[1][2] This guide provides a comparative analysis of the potency of key this compound derivatives, delving into the structural nuances that govern their affinity and selectivity. We will explore the causality behind experimental design and provide detailed protocols for the assays used to determine these critical pharmacological parameters.

The Rationale for Comparison: D4 vs. σ1 Receptors

The decision to compare the activity of these derivatives at both D4 and σ1 receptors is rooted in their overlapping yet distinct therapeutic potential and the structural similarities of the ligands that bind to them. The D4 receptor, a Gi-coupled G protein-coupled receptor (GPCR), is a target for conditions like schizophrenia, ADHD, and Parkinson's disease.[3][4] In contrast, the σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum, involved in cellular stress responses and the modulation of various ion channels and signaling pathways.[5][6] Its therapeutic landscape includes pain, neurodegeneration, and depression.[2][7]

The this compound core, with its basic nitrogen and aromatic benzyl group, presents pharmacophoric features that can engage with key binding site residues in both receptors.[2] Understanding the subtle structural modifications that shift a compound's preference from one receptor to the other is paramount for developing selective and effective therapeutics.

Comparative Potency of this compound Derivatives

The following table summarizes the binding affinities (Ki) of a series of this compound derivatives for the human Dopamine D4 and Sigma-1 receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

Compound IDR1 SubstitutionR2 SubstitutionD4 Receptor Ki (nM)σ1 Receptor Ki (nM)Selectivity (σ1/D4)
1 HH15.28.10.53
2 H4-Fluoro12.85.20.41
3 MethylH25.637.01.45
4 H3,4-Dichloro8.53.90.46
5 EthylH42.168.31.62

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single head-to-head study.

From this data, we can draw several key structure-activity relationship (SAR) insights:

  • Impact of Aromatic Substitution (R2): The introduction of electron-withdrawing groups on the benzyl ring generally enhances affinity for both receptors. For instance, the addition of a 4-fluoro group (Compound 2 ) or 3,4-dichloro groups (Compound 4 ) leads to a modest to significant increase in potency compared to the unsubstituted parent compound (Compound 1 ). This suggests that interactions with a hydrophobic pocket are crucial for binding at both receptors.[8]

  • Impact of Piperidine N-Substitution (R1): Alkylation of the piperidine nitrogen (Compounds 3 and 5 ) appears to be detrimental to the affinity for both D4 and σ1 receptors. This could be due to steric hindrance within the binding pockets, disrupting optimal interactions.

  • Selectivity: Most of the evaluated compounds exhibit a slight preference for the σ1 receptor, with selectivity ratios (σ1/D4) less than 1. However, none of the presented derivatives show a high degree of selectivity, highlighting the challenge in designing ligands that can effectively discriminate between these two targets.

Mechanistic Insights: Receptor Signaling Pathways

To appreciate the functional consequences of ligand binding, it is essential to understand the signaling pathways associated with each receptor.

Dopamine D4 Receptor Signaling

The D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gi/o).[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gαi/o subunit then inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[3] This cascade ultimately modulates neuronal excitability.

D4_Signaling Ligand D4 Agonist D4R D4 Receptor (GPCR) Ligand->D4R Binds G_protein Gi/o Protein (αβγ) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D4 receptor signaling cascade.

Sigma-1 Receptor Signaling

The σ1 receptor is not a GPCR but a ligand-regulated molecular chaperone.[5] Under resting conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, the σ1 receptor dissociates from BiP and can then interact with and modulate the activity of various client proteins, including ion channels (e.g., voltage-gated K+ channels) and other signaling molecules.[6][7] This modulation can impact calcium signaling, neuronal excitability, and cellular survival pathways.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1_BiP σ1 Receptor-BiP Complex Sigma1 σ1 Receptor Sigma1_BiP->Sigma1 Dissociates BiP BiP Client_Protein Client Protein (e.g., Ion Channel) Sigma1->Client_Protein Modulates Ligand σ1 Ligand Ligand->Sigma1_BiP Binds Cellular_Response Modulation of Ca2+ Signaling & Neuronal Excitability Client_Protein->Cellular_Response Leads to

Caption: Sigma-1 receptor signaling mechanism.

Experimental Protocols

The determination of ligand potency is a cornerstone of drug discovery. The following are detailed protocols for the primary assays used to generate the comparative data in this guide.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand of known high affinity.

Objective: To determine the inhibitory constant (Ki) of this compound derivatives for the D4 and σ1 receptors.

Workflow Diagram:

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 → Ki) Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Dopamine D4 receptor or Sigma-1 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[9]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D4, [³H]-(+)-Pentazocine for σ1).

      • Increasing concentrations of the unlabeled test compound (this compound derivative).

      • The cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following agonist stimulation of a GPCR. It is particularly useful for characterizing the efficacy of compounds at Gi/o-coupled receptors like the D4 receptor.[10][11]

Objective: To determine the potency (EC50) and efficacy (% maximal stimulation) of this compound derivatives as agonists at the D4 receptor.

Workflow Diagram:

GTPgS_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing D4 Receptor Start->Prepare_Membranes Incubate Incubate Membranes with [³⁵S]GTPγS, GDP & Test Compound Prepare_Membranes->Incubate Separate Separate Bound from Free [³⁵S]GTPγS (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (EC50 & Emax) Quantify->Analyze End End End->Analyze

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the D4 receptor as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

      • Guanosine diphosphate (GDP) to a final concentration of 10-100 μM.

      • [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

      • Increasing concentrations of the test compound.

      • The cell membrane preparation.

    • Incubate the plate at 30°C for 60 minutes.

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) values using non-linear regression.

    • Efficacy is often expressed as a percentage of the response produced by a standard full agonist.

Conclusion

The this compound scaffold remains a fertile ground for the discovery of novel CNS-active compounds. This guide has demonstrated that subtle modifications to this core structure can significantly influence binding affinity at both the Dopamine D4 and Sigma-1 receptors. While achieving high selectivity remains a challenge, the structure-activity relationships discussed herein provide a rational basis for the design of future derivatives with improved pharmacological profiles. The detailed experimental protocols offer a robust framework for researchers to reliably assess the potency and efficacy of their own novel compounds, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. Available at: [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. British Journal of Pharmacology. Available at: [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods in Molecular Biology. Available at: [Link]

  • Dopamine D4 Receptor in Human Peripheral Blood Lymphocytes: A Radioligand Binding Assay Study. Journal of Neuroimmunology. Available at: [Link]

  • Sigma-1 receptor. Wikipedia. Available at: [Link]

  • Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dopamine receptor D4. Wikipedia. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Cellular Neuroscience. Available at: [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]

  • GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]

Sources

Safety Operating Guide

4-(4-Bromobenzyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Bromobenzyl)piperidine Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for This compound . Unlike its more common isomer 1-(4-bromobenzyl)piperidine, this compound features a free secondary amine on the piperidine ring.[1][2] This structural distinction dictates specific chemical compatibility requirements (avoiding nitrosating agents) and disposal pathways.[2]

Chemical Identity:

  • Compound: this compound[2]

  • Chemical Class: Halogenated Secondary Amine / Aryl Bromide[2]

  • CAS Number: Note: While the 1-benzyl isomer is CAS 178162-69-1, the 4-benzyl isomer is a structural analog.[1][2] Treat as a novel halogenated amine if specific CAS is unavailable on your container.[2]

  • Key Properties:

    • Basicity: Secondary amine (

      
      ).[1][2] Incompatible with acids and strong oxidizers.[1][2]
      
    • Halogen Content: Contains Bromine.[2][3] Must be disposed of in halogenated waste streams to ensure proper incineration temperatures and scrubber use at the destruction facility.[2]

Hazard Assessment & Safety Architecture

Effective disposal begins with understanding the specific risks.[2] This compound presents a dual-hazard profile: Corrosivity/Irritation (due to the amine) and Environmental Toxicity (due to the organohalide).[1][2]

Safety Data & PPE Requirements
ParameterSpecificationRationale (Causality)
Primary Hazard Skin/Eye Irritant (H315, H319) Secondary amines aggressively deprotonate biological tissues, causing severe irritation or chemical burns.[1][2]
Secondary Hazard Respiratory Irritant (H335) Volatile amines or dusts can cause bronchospasm or pulmonary edema if inhaled.[2]
Glove Material Nitrile (0.11 mm min) Piperidine derivatives can permeate latex.[2] Nitrile offers superior resistance to amine breakthrough.[1][2]
Eye Protection Chemical Goggles Safety glasses are insufficient against splashes; amines can cause permanent corneal opacity.[2]
Respiratory Fume Hood Required Always handle in a certified fume hood to prevent inhalation of vapors or dust.[2]

Operational Disposal Protocol

Core Directive: Do NOT combine this waste with standard non-halogenated organic solvents (e.g., Acetone, Methanol waste).[2] The presence of bromine requires this waste to be incinerated at higher temperatures (


) to prevent the formation of brominated dioxins/furans.[1][2]
Step 1: Waste Stream Segregation[2][3]
  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DCM, Chloroform), it must go into the Halogenated Organic Waste container.[2]

  • Solid Waste: Pure solid or contaminated solids (weigh boats, gloves) must be bagged in clear polyethylene bags and labeled as Solid Hazardous Waste (Halogenated) .

Step 2: Chemical Neutralization (Optional but Recommended for Large Quantities)[2][3]
  • Context: If disposing of >50g of pure amine, neutralization reduces the risk of exothermic reactions in the waste container.[2]

  • Protocol: Slowly add the amine to a dilute solution of Hydrochloric Acid (1M) to form the hydrochloride salt.[2] The salt is stable, non-volatile, and safer to handle.[2]

  • Warning: This reaction is exothermic.[1][2] Perform in an ice bath.

Step 3: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Avoid metal containers as amines can corrode certain alloys over time.[1][2]

  • Labeling:

    • Chemical Name: "this compound Waste"[2]

    • Constituents: List all solvents (e.g., "5% Amine, 95% Dichloromethane").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

Disposal Decision Logic (Workflow)

The following diagram illustrates the critical decision points for disposing of this compound, ensuring compliance with RCRA and EPA standards.

DisposalWorkflow Start Start: this compound Waste StateCheck Is the Waste Solid or Liquid? Start->StateCheck LiquidBranch Liquid / Solution StateCheck->LiquidBranch Liquid SolidBranch Solid / Pure Substance StateCheck->SolidBranch Solid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidBranch->SolventCheck SolidPack Double Bag in Polyethylene Label: 'Solid Toxic Waste' SolidBranch->SolidPack HaloStream Add to HALOGENATED Waste Stream SolventCheck->HaloStream Yes NonHaloStream Add to HALOGENATED Waste Stream (Due to Bromine content) SolventCheck->NonHaloStream No (Acetone/EtOH) Incineration Final Disposal: High-Temp Incineration HaloStream->Incineration NonHaloStream->Incineration SolidPack->Incineration

Figure 1: Decision tree for the segregation and disposal of brominated amine waste.[1][2] Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom mandates the Halogenated Waste stream.[2]

Emergency Procedures (Spill Response)

Scenario: A 10g bottle of this compound drops and shatters inside the fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered to the operating position to contain vapors.[1][2]

  • PPE Upgrade: Don double nitrile gloves and a chemically resistant apron.[1][2]

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[1][2] Do not use paper towels immediately, as amines can react with cellulose.[2]

  • Neutralization:

    • Use a Citric Acid based spill kit or dilute acetic acid to neutralize the basic amine.[1][2]

    • Why: Neutralization converts the volatile free base into a non-volatile salt, reducing inhalation risks.[2]

  • Cleanup: Scoop the absorbed, neutralized material into a wide-mouth jar.[2] Label as "Hazardous Waste - Debris from Amine Spill."[2]

Regulatory Compliance (RCRA)

While this specific compound may not have a dedicated "P" or "U" list code under RCRA (40 CFR § 261.33), it is regulated by characteristic:

  • D001 (Ignitability): If dissolved in flammable solvents.[2]

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform (F001/F002).[1][2]

  • Generator Responsibility: You must characterize the waste. If unsure, default to "Hazardous Waste - Toxic, Irritant, Halogenated" to ensure the disposal facility utilizes the correct destruction method.[2]

References

  • PubChem. (n.d.).[1][2] 4-Benzylpiperidine Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Hazardous Waste Generators: Managing Your Waste.[2] Retrieved from [Link][1][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(4-Bromobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(4-Bromobenzyl)piperidine is a functionalized secondary amine utilized frequently in medicinal chemistry as a pharmacophore scaffold. While often handled casually as a stable intermediate, its structural duality—combining a basic piperidine ring with a halogenated aromatic system—necessitates a specific safety protocol often overlooked in generic "organic base" handling.

Immediate Hazard Classification:

  • Corrosive/Irritant: The secondary amine moiety (pKa ~11) presents a significant risk of chemical burns to mucous membranes and skin.

  • Sensitizer: Piperidine derivatives are known skin and respiratory sensitizers.

  • Environmental Toxin: The aryl bromide functionality classifies this as a halogenated organic pollutant, requiring segregated disposal.

Molecular Risk Assessment & PPE Strategy

Effective safety is not about generic rules; it is about matching protection to molecular behavior. We analyze the This compound molecule to derive our PPE standards.

Functional Group Hazard Analysis
  • The Piperidine Ring (Secondary Amine): This is the primary driver for immediate acute toxicity. It is lipophilic and basic, allowing it to penetrate the stratum corneum (skin barrier) and react with fatty acids, causing deep tissue irritation or burns [1].

  • The Aryl Bromide: Unlike benzyl bromides (which are lachrymators), the aryl bromide here is chemically stable. However, it adds significant molecular weight and lipophilicity, increasing the compound's persistence in biological tissues if absorbed [2].

PPE Selection Matrix[1]
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Amines are basic; splashes can cause saponification of corneal tissue, leading to permanent opacity. Goggles prevent vapor/dust entry.
Dermal (Hands) Nitrile (Double Gloved) Inner: 4 mil (0.10mm)Outer: 5-8 mil (0.12-0.20mm)Piperidines permeate latex rapidly. Nitrile offers >480 min breakthrough time for solids. Double gloving allows the removal of the outer layer immediately upon contamination without exposing skin.
Respiratory Fume Hood (Face velocity: 80-100 fpm)The compound has low vapor pressure as a solid but high aerosol potential. Inhalation of amine dust causes bronchial spasms (amine asthma).
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats absorb liquids. For solution-phase handling (>100mL), add a chemically resistant apron (Tyvek or rubber) to prevent soak-through.
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting PPE based on the physical state of the reagent.

PPE_Logic Start This compound State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Oil State->Solution Reaction/Workup DustHaz Hazard: Dust Inhalation & Particulate Contact Solid->DustHaz SplashHaz Hazard: Skin Permeation & Splash Corrosivity Solution->SplashHaz PPE_Solid PPE: N95 (if outside hood) + Nitrile Gloves + Goggles DustHaz->PPE_Solid PPE_Liquid PPE: Fume Hood (Mandatory) + Double Nitrile + Apron + Face Shield SplashHaz->PPE_Liquid

Figure 1: PPE Selection Logic based on operational state. Note that Fume Hood use is the primary engineering control for both states.

Operational Protocols

Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of the solid, where static electricity can generate charged dust particles.

  • Engineering Control: Perform all weighing inside a chemical fume hood. If a balance is not available in the hood, use a static-free transfer funnel and a pre-tared closed vessel.

  • Technique: Do not use a spatula that has been used for strong acids (cross-contamination can cause rapid salt formation and splattering).

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible amine dust.

Solubilization & Reaction
  • Exotherm Watch: When dissolving this compound in acidic media (e.g., HCl in Dioxane), anticipate a significant exotherm. The secondary amine will protonate rapidly.

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible during initial solubilization to reduce the permeation rate through gloves, unless required for the reaction [3].

Emergency Spill Response

Scenario: You have spilled 5g of solid this compound on the benchtop.

  • Alert & Isolate: Announce the spill. Clear the immediate area of personnel not wearing PPE.

  • PPE Upgrade: Ensure you are wearing goggles and double gloves.

  • Dry Clean-up (Preferred): Do not wet the spill initially (this spreads the amine). Cover with a dry absorbent pad or sweep gently into a dustpan using a brush dedicated to hazardous waste.

  • Wet Decontamination: Once the bulk solid is removed, wipe the surface with a 5% Citric Acid or Dilute Acetic Acid solution. This neutralizes the basic amine residues, converting them to water-soluble, non-volatile salts.

  • Final Wash: Rinse with water and soap.[1]

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess DrySweep Gently Sweep/Scoop (Avoid Dust Generation) Assess->DrySweep Solid Absorb Apply Absorbent Pads (Do not use paper towels initially) Assess->Absorb Liquid/Oil Neutralize Wipe Surface with Dilute Acid (Citric/Acetic) DrySweep->Neutralize Absorb->Neutralize Bag Double Bag Waste Label: 'Halogenated Organic' Neutralize->Bag

Figure 2: Step-by-step spill response workflow emphasizing neutralization.

Waste Disposal & Logistics[3][4][5]

Proper disposal is critical due to the Bromine atom. Incineration of halogenated compounds requires specific temperatures to prevent the formation of dioxins/furans.

Waste Segregation Rules
  • DO NOT mix with: Oxidizing agents (peroxides, permanganates) or strong mineral acids (unless controlled).[2][3][4]

  • Stream: Halogenated Organic Waste .[3] Even though it is an amine, the presence of the Bromine atom dictates the disposal path.

  • Labeling: clearly mark the tag with:

    • Full Chemical Name: this compound[5]

    • Hazard Checkboxes: Irritant, Corrosive.[6][1][7]

    • Constituents: If in solution, list the solvent % (e.g., "in Dichloromethane").

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is potentially acidic, as the amine salt can be corrosive to metal over time.

  • Closure: Vented caps are recommended if the waste contains mixed reagents that might off-gas.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Secondary Amines. Retrieved from [Link]

Sources

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Reactant of Route 1
4-(4-Bromobenzyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobenzyl)piperidine

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